P-[(1-Oxoallyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(prop-2-enoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h2-6H,1H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIDYHCRWJBKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165146 | |
| Record name | p-((1-Oxoallyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15286-98-3 | |
| Record name | N-Acryloyl-p-aminobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15286-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-((1-Oxoallyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015286983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-((1-Oxoallyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[(1-oxoallyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Acryloyl-p-aminobenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
N-Acryloyl-p-aminobenzoic acid, also known by its IUPAC name 4-(prop-2-enoylamino)benzoic acid, is a derivative of p-aminobenzoic acid (PABA).[1] PABA is a well-established building block in the pharmaceutical and chemical industries, known for its role as a precursor to folic acid in microorganisms and its application in UV-absorbing agents.[2] The addition of an acryloyl group to the para-positioned amine introduces a polymerizable functional group, making N-Acryloyl-p-aminobenzoic acid a valuable monomer for the synthesis of functional polymers and hydrogels with potential applications in drug delivery, biomaterials, and other advanced material sciences.
This guide provides a detailed overview of the chemical structure, properties, and synthesis of N-Acryloyl-p-aminobenzoic acid, compiled for the scientific community.
Chemical Identity and Structure
N-Acryloyl-p-aminobenzoic acid consists of a benzoic acid core functionalized with an acrylamide group at the para-position. This structure combines the aromatic and carboxylic acid features of PABA with the reactive vinyl system of the acryloyl moiety.
| Identifier | Value | Reference |
| IUPAC Name | 4-(prop-2-enoylamino)benzoic acid | [1] |
| Synonyms | 4-Acrylamidobenzoic acid, p-Acrylamidobenzoic acid, 4-[(1-Oxo-2-propen-1-yl)amino]benzoic acid | [1][3] |
| CAS Number | 15286-98-3 | [1][3] |
| Molecular Formula | C₁₀H₉NO₃ | [1][3] |
| Molecular Weight | 191.18 g/mol | [1][3] |
| Chemical Structure |
Physicochemical and Safety Properties
While experimental data for many physical properties of N-Acryloyl-p-aminobenzoic acid are not widely published, computed values and safety information are available and summarized below. For context, experimental data for the parent compound, p-aminobenzoic acid (PABA), and a related analogue, N-acetyl-p-aminobenzoic acid, are provided in a comparative table.
Table 1: Computed Physicochemical and Safety Properties of N-Acryloyl-p-aminobenzoic Acid
| Property | Value | Reference |
|---|---|---|
| XLogP3 | 1.9 | [1] |
| Topological Polar Surface Area | 66.4 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Storage | 2-8°C Refrigerator |[3] |
Table 2: Comparative Experimental Properties of Precursor and Analogue Compounds
| Property | p-Aminobenzoic Acid (PABA) | N-acetyl-p-aminobenzoic acid | Reference |
|---|---|---|---|
| CAS Number | 150-13-0 | 556-08-1 | [4][5] |
| Molecular Formula | C₇H₇NO₂ | C₉H₉NO₃ | [4][5] |
| Molecular Weight | 137.14 g/mol | 179.17 g/mol | [4][6] |
| Appearance | White to light yellow crystalline powder | White to off-white crystalline powder | [6][7] |
| Melting Point | 187-189 °C | 259-262 °C (decomposes) | [6][7] |
| Water Solubility | 4.7 g/L (20 °C) | Insoluble | [7] |
| Solubility in Ethanol | Soluble | Soluble | |
Spectral Data Analysis
¹H NMR Spectroscopy (Expected Signals)
-
Vinyl Protons: Three distinct signals expected in the range of 5.5-6.5 ppm, showing characteristic doublet of doublets splitting patterns.
-
Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.
-
Amide Proton (N-H): A singlet, typically in the range of 8-10 ppm, which may be broad.
-
Carboxylic Acid Proton (O-H): A broad singlet at a downfield shift, typically >10-12 ppm.
¹³C NMR Spectroscopy (Expected Signals)
-
Carbonyl Carbons: Two signals expected, one for the amide carbonyl (~165-170 ppm) and one for the carboxylic acid carbonyl (~170-180 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (~115-150 ppm).
-
Vinyl Carbons: Two signals for the C=C double bond (~125-135 ppm).
Infrared (IR) Spectroscopy (Expected Bands)
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A sharp peak around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Amide): Strong absorptions around 1680-1710 cm⁻¹ and 1640-1680 cm⁻¹, respectively.
-
C=C Stretch (Vinyl & Aromatic): Peaks in the 1600-1650 cm⁻¹ region.
-
N-H Bend (Amide): A peak around 1550 cm⁻¹.
Table 3: Reference Spectral Data for p-Aminobenzoic Acid (PABA)
| Spectrum Type | Key Signals / Bands (Solvent: DMSO-d₆) | Reference |
|---|---|---|
| ¹H NMR | δ 11.91 (s, 1H, COOH), 7.58-7.61 (m, 2H, Ar-H), 6.51-6.53 (m, 2H, Ar-H), 5.82 (s, 2H, NH₂) | [8] |
| IR (KBr) | 3329 & 3230 cm⁻¹ (N-H primary amine stretches), ~3000-2500 cm⁻¹ (broad, O-H stretch), ~1660 cm⁻¹ (C=O stretch) |[9] |
Experimental Protocols: Synthesis
A common method for the synthesis of N-Acryloyl-p-aminobenzoic acid is the Schotten-Baumann reaction, involving the acylation of p-aminobenzoic acid with acryloyl chloride.
Protocol: Synthesis of N-Acryloyl-p-aminobenzoic Acid
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acryloyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Methodology:
-
Dissolution: Dissolve p-aminobenzoic acid in a suitable volume of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar. If a base like NaOH is used, it is typically dissolved in water and added to the PABA solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and prevent unwanted polymerization of acryloyl chloride.
-
Acylation: Add acryloyl chloride dropwise to the cooled, stirring solution via a dropping funnel over a period of 30-60 minutes. During the addition, a precipitate (the product or its salt) may form.
-
Reaction: Allow the reaction to stir at 0-5 °C for an additional 1-2 hours, then let it warm to room temperature and stir for several more hours or overnight to ensure completion.
-
Work-up & Isolation:
-
If necessary, filter off any salt byproducts (e.g., triethylamine hydrochloride).
-
Acidify the reaction mixture with dilute HCl to protonate the carboxylate and precipitate the final product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification: Wash the crude product with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum to yield N-Acryloyl-p-aminobenzoic acid as a solid.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis of N-Acryloyl-p-aminobenzoic acid.
Caption: Synthetic workflow for N-Acryloyl-p-aminobenzoic acid.
References
- 1. p-((1-Oxoallyl)amino)benzoic acid | C10H9NO3 | CID 84866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Acedoben - Wikipedia [en.wikipedia.org]
- 6. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzoic acid CAS#: 150-13-0 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of P-[(1-Oxoallyl)amino]benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of P-[(1-Oxoallyl)amino]benzoic acid, also known as N-Acryloyl-p-aminobenzoic acid. This compound is of significant interest in various fields, including polymer chemistry and drug development, due to its reactive vinyl group and the biological relevance of the p-aminobenzoic acid moiety. This guide details the key spectroscopic data, experimental protocols, and structural characterization of this molecule.
Chemical Structure and Properties
This compound is a derivative of p-aminobenzoic acid where the amino group is acylated with an acryloyl group.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Melting Point | 242-243 °C[1] |
| Alternate Name | N-Acryloyl-p-aminobenzoic acid |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its identification and characterization.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3210 | N-H and O-H stretching (Amide and Carboxylic Acid)[1] |
| 1670 | C=O stretching (Amide I)[1] |
| Anticipated | ~1700 (C=O, Carboxylic Acid), ~1630 (C=C, Vinyl), ~1600, ~1495 (C=C, Aromatic) |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solvent: Trifluoroacetic Acid (TFA) with Tetramethylsilane (TMS) as internal standard[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 5.97 | dd | 1H | Jcis = 3.8, Jtrans = 7 | Vinylic Proton |
| 6.57-6.67 | m | 2H | - | Vinylic Protons |
| 7.73 | d | 2H | 8.2 | Aromatic Protons (ortho to -NHCO) |
| 8.20 | d | 2H | 8.2 | Aromatic Protons (ortho to -COOH) |
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
No experimental data found in the searched literature. Predicted chemical shifts are provided for reference.
| Chemical Shift (δ, ppm) | Assignment |
| ~128-132 | Vinylic Carbons |
| ~118-145 | Aromatic Carbons |
| ~165 | Amide Carbonyl Carbon |
| ~170 | Carboxylic Acid Carbonyl Carbon |
Table 5: Mass Spectrometry (MS) Data
No experimental data found in the searched literature. Predicted m/z values are provided for reference.
| Ion | Predicted m/z |
| [M]+ | 191.06 |
| [M+H]+ | 192.06 |
| [M+Na]+ | 214.05 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of p-aminobenzoic acid with acryloyl chloride.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
A suspension of p-aminobenzoic acid (0.1 mol), pyridine (0.02 mol), and hydroquinone (0.005 mol) in dry benzene (100 mL) is prepared in a flask equipped with a stirrer, thermometer, and dropping funnel.
-
The mixture is cooled to 0°C.
-
A solution of acryloyl chloride (0.1 mol) in dry benzene (100 mL) is added dropwise over a period of 30 minutes while maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is refluxed for 4 hours.
-
After cooling, the solid product is collected by filtration.
-
The crude product is washed with cold dilute HCl (4 M) to remove any unreacted p-aminobenzoic acid.
-
The final product is purified by recrystallization from ethanol.
Spectroscopic Analysis
Diagram 2: Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of the synthesized compound.
Methodologies:
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or as reported, TFA). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern of the compound.
Interpretation of Spectroscopic Data
The spectroscopic data provides key insights into the molecular structure of this compound.
-
IR Spectrum: The presence of the N-H and O-H stretching bands confirms the amide and carboxylic acid functional groups. The strong carbonyl absorption for the amide is a key indicator of successful acylation.
-
¹H NMR Spectrum: The signals in the vinylic region (5.9-6.7 ppm) are characteristic of the acryloyl group. The two doublets in the aromatic region confirm the para-substitution pattern of the benzene ring. The downfield shift of the aromatic protons compared to p-aminobenzoic acid is consistent with the electron-withdrawing effect of the newly formed amide group.
-
¹³C NMR Spectrum (Predicted): The predicted spectrum would show distinct signals for the vinylic, aromatic, and carbonyl carbons, providing further confirmation of the molecular structure.
-
Mass Spectrum (Predicted): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The provided data and protocols are essential for the unambiguous identification, characterization, and quality control of this important chemical compound in research and development settings. While experimental ¹³C NMR and mass spectrometry data were not available in the reviewed literature, the provided information from IR and ¹H NMR, combined with the detailed synthesis protocol, offers a robust foundation for scientists working with this molecule. It is recommended that researchers generate ¹³C NMR and mass spectrometry data for their synthesized samples to complete the full spectroscopic characterization.
References
P-[(1-Oxoallyl)amino]benzoic Acid: A Versatile Functional Monomer for Advanced Polymer Synthesis in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
P-[(1-Oxoallyl)amino]benzoic acid, also known as N-acryloyl-p-aminobenzoic acid, is a functional monomer that has garnered interest in the field of polymer chemistry, particularly for biomedical applications. Its structure, which combines a polymerizable acryloyl group with the biocompatible p-aminobenzoic acid (PABA) moiety, offers a unique platform for the design of advanced polymers with tailored properties for drug delivery and other therapeutic applications. The presence of the carboxylic acid group provides a handle for further functionalization and imparts pH-responsiveness, while the aromatic backbone can contribute to the thermal stability of the resulting polymers. This technical guide provides a comprehensive overview of the synthesis, polymerization, and potential applications of this compound, with a focus on experimental protocols and quantitative data to aid researchers in their development efforts.
Monomer Synthesis
The synthesis of this compound is typically achieved through the acylation of p-aminobenzoic acid with acryloyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-[(Furan-2-yl)methyl]acrylamide (Analogous Method)
While a specific detailed protocol for this compound was not found in the immediate search, a representative procedure for the synthesis of a similar N-substituted acrylamide, N-[(furan-2-yl)methyl]acrylamide, provides a valuable template. This reaction involves the dropwise addition of acryloyl chloride to a solution of the amine (in this case, furfurylamine) and a base (such as triethylamine) in an appropriate solvent (like dichloromethane) at a reduced temperature to control the exothermic reaction.
Materials:
-
Furfurylamine
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of furfurylamine and triethylamine in anhydrous dichloromethane is prepared in a flask and cooled in an ice bath.
-
Acryloyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the stirred amine solution over a period of 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The mixture is then washed sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography.[1][2]
To adapt this for the synthesis of this compound, p-aminobenzoic acid would be used in place of furfurylamine. The solubility of p-aminobenzoic acid and the resulting product in the chosen solvent system should be considered for optimization.
Diagram of the Synthesis of this compound
Caption: Synthesis of the target monomer.
Polymerization of this compound
Polymers of this compound can be synthesized via free-radical polymerization. The choice of polymerization technique can influence the molecular weight, polydispersity, and architecture of the final polymer, which in turn affects its properties and suitability for specific applications.
Free-Radical Polymerization
Conventional free-radical polymerization is a common method for polymerizing vinyl monomers. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used.
A study on the kinetics of free-radical polymerization of N-acryloyl-p-aminobenzoic acid was conducted using AIBN as the initiator in dioxane as the solvent, with reaction temperatures ranging from 60–100°C.[3] The rate of polymerization was found to be dependent on both monomer and initiator concentrations, and the overall activation energy was determined to be 16.2 kJ/mol.[3]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dioxane (solvent)
Procedure:
-
The monomer and AIBN are dissolved in dioxane in a reaction vessel.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
The reaction vessel is sealed and placed in a preheated oil bath at the desired temperature (e.g., 70°C).
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is terminated, often by cooling and exposing the solution to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol or diethyl ether), followed by filtration and drying under vacuum.
| Parameter | Range/Value | Reference |
| Monomer | This compound | [3] |
| Initiator | AIBN | [3] |
| Solvent | Dioxane | [3] |
| Temperature | 60-100 °C | [3] |
| Activation Energy | 16.2 kJ/mol | [3] |
Table 1: Summary of Free-Radical Polymerization Conditions
Controlled Radical Polymerization: RAFT
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI). This method is particularly valuable for creating well-defined block copolymers and other complex architectures. The polymerization of N-acryloyl amino acids via photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) has been shown to yield polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.20) under mild conditions.[4]
Diagram of the Free-Radical Polymerization Workflow
Caption: Free-radical polymerization workflow.
Polymer Properties and Characterization
The properties of poly(this compound) are crucial for its potential applications. Key characteristics include molecular weight, polydispersity, and thermal stability.
Molecular Weight and Polydispersity
| Property | Target Value | Polymerization Method | Reference |
| Polydispersity Index (Mw/Mn) | < 1.20 | PET-RAFT | [4] |
Table 2: Target Polymer Characteristics
Thermal Properties
Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides insights into the thermal stability and phase transitions of the polymer. While specific DSC and TGA data for poly(this compound) is not available, a patent for poly-para-aminobenzoic acid (a related polyamide) indicates high thermal stability, with a melting point of 503°C and no substantial weight loss until near 500°C in TGA.[5] This suggests that polymers incorporating the p-aminobenzoic acid moiety may exhibit good thermal stability.
Applications in Drug Development
Polymers based on amino acids are highly promising for biomedical applications due to their biocompatibility and potential for biodegradability.[4] The incorporation of the PABA moiety is particularly interesting as PABA itself is a biologically relevant molecule and its derivatives have been widely used in pharmaceuticals.
Drug Delivery Systems
The carboxylic acid group in the this compound monomer unit can be leveraged for various drug delivery strategies. For instance, it can be used to conjugate drugs containing hydroxyl or amino groups via ester or amide linkages. Furthermore, the acidity of this group can render the polymer pH-sensitive, allowing for the design of "smart" drug delivery systems that release their payload in response to the pH changes often found in tumor microenvironments or specific intracellular compartments.
While no specific drug delivery systems utilizing homopolymers of this compound have been detailed in the reviewed literature, the broader class of poly(amino acid) polymers are extensively used in the formulation of chemotherapeutics to achieve selective and sustained delivery, thereby reducing side effects and enhancing efficacy.
Diagram of a Potential pH-Responsive Drug Delivery Mechanism
Caption: pH-responsive drug release concept.
Conclusion and Future Outlook
This compound presents a promising platform for the development of functional polymers for biomedical applications. Its synthesis from readily available starting materials and its polymerizability via both conventional and controlled radical methods make it an accessible and versatile monomer. The resulting polymers, possessing the biocompatible PABA moiety and a functionalizable carboxylic acid group, are well-suited for the design of advanced drug delivery systems.
Future research should focus on the detailed characterization of homopolymers and copolymers of this compound to establish a clear structure-property relationship. This includes comprehensive studies on their molecular weight, polydispersity, thermal properties, and solution behavior. Furthermore, the exploration of these polymers in specific drug delivery applications, including the conjugation of various therapeutic agents and the evaluation of their in vitro and in vivo performance, will be crucial in realizing their full potential in the pharmaceutical and biomedical fields. The development of well-defined architectures through controlled polymerization techniques like RAFT will be instrumental in creating next-generation drug carriers with enhanced efficacy and safety profiles.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US3225011A - Process for preparing poly-para-aminobenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of N-Acryloyl-p-aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acryloyl-p-aminobenzoic acid (N-A-PABA) is a functionalized derivative of p-aminobenzoic acid (PABA), a molecule of significant interest in the pharmaceutical and polymer sciences. The incorporation of the acryloyl group introduces a reactive moiety suitable for polymerization and bioconjugation, making N-A-PABA a valuable monomer for the development of novel materials and drug delivery systems. This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of N-A-PABA. Due to the limited direct experimental data on N-A-PABA, this guide leverages extensive information on the parent molecule, p-aminobenzoic acid, and analogous N-acryloyl compounds to provide a robust predictive assessment. Detailed experimental protocols for the synthesis, purification, and analysis of N-A-PABA are also presented, alongside visualizations of key chemical processes to aid in research and development.
Chemical and Physical Properties
| Property | p-Aminobenzoic Acid (PABA) | N-Acryloyl-p-aminobenzoic Acid (N-A-PABA) - Predicted |
| Molecular Formula | C₇H₇NO₂ | C₁₀H₉NO₃ |
| Molecular Weight | 137.14 g/mol | 191.18 g/mol |
| Appearance | White to off-white crystalline solid[1] | Predicted to be a white to off-white solid |
| Melting Point | 187-189 °C[2][3] | Predicted to be in a similar or slightly higher range than PABA, though polymerization may occur at elevated temperatures. |
| pKa | 2.50 (amino group), 4.87 (carboxyl group) at 25°C[3] | The acidity of the carboxylic acid is expected to be similar to PABA. The basicity of the amide nitrogen is significantly lower than the amino group of PABA. |
Solubility Profile
The solubility of N-A-PABA is a critical parameter for its application in various fields. While quantitative solubility data for N-A-PABA is not extensively reported, its solubility can be predicted based on the properties of PABA and other N-substituted amides. The presence of the polar carboxylic acid and amide groups suggests solubility in polar organic solvents.
Qualitative Solubility
N-substituted amides are often more soluble in organic solvents compared to their unsubstituted counterparts due to reduced hydrogen bonding capabilities between molecules[4]. Therefore, N-A-PABA is expected to exhibit good solubility in polar aprotic solvents and alcohols.
| Solvent | Predicted Solubility of N-A-PABA |
| Water | Slightly soluble, likely pH-dependent. Solubility will increase at higher pH due to the deprotonation of the carboxylic acid. |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Acetone | Moderately soluble |
| Dichloromethane | Slightly soluble to insoluble |
| Hexane | Insoluble |
Quantitative Solubility of p-Aminobenzoic Acid (PABA)
For comparative purposes, the experimentally determined solubility of PABA in various solvents is provided below. This data serves as a useful baseline for estimating the solubility of N-A-PABA.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 5.39[1] |
| Water | 30 | 6.11[1] |
| Boiling Water | 100 | ~11 |
| Ethanol | 25 | ~125 |
| Ether | 25 | ~16.7 |
| Ethyl Acetate | - | Soluble |
| Glacial Acetic Acid | - | Soluble |
| Benzene | - | Slightly soluble[1] |
| Petroleum Ether | - | Practically insoluble[1] |
Stability Profile
The stability of N-A-PABA is influenced by the reactivity of the N-acryloyl group and the stability of the p-aminobenzoic acid backbone. Key factors affecting its stability include pH, temperature, and exposure to light.
pH Stability and Hydrolysis
The amide bond in N-A-PABA is susceptible to hydrolysis under both acidic and basic conditions, yielding p-aminobenzoic acid and polyacrylic acid (if polymerized) or acrylic acid. The rate of hydrolysis is dependent on pH and temperature[5].
-
Acidic Conditions: Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.
-
Alkaline Conditions: Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the amide carbonyl. The rate of alkaline hydrolysis of acrylamides can be influenced by neighboring groups[5].
dot
Caption: Proposed Hydrolysis of N-A-PABA.
Thermal Stability
N-acryloyl compounds can undergo polymerization at elevated temperatures. The thermal stability of N-A-PABA is therefore a critical consideration, especially during storage and processing. Thermal degradation of N-substituted acrylamides can involve complex reactions including imidization and chain scission at higher temperatures[6][7]. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be appropriate techniques to determine the decomposition temperature and thermal transitions of N-A-PABA.
Photostability
p-Aminobenzoic acid is known to discolor upon exposure to light and air[3]. It is likely that N-A-PABA will exhibit similar photosensitivity. Therefore, it is recommended to store the compound in a cool, dark place and under an inert atmosphere if possible.
Experimental Protocols
Synthesis of N-Acryloyl-p-aminobenzoic Acid
This protocol is adapted from the synthesis of similar N-acryloyl compounds and represents a plausible method for the preparation of N-A-PABA.
Reaction Scheme:
dot
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 4. fiveable.me [fiveable.me]
- 5. Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF [slideshare.net]
- 6. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to P-[(1-Oxoallyl)amino]benzoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-[(1-Oxoallyl)amino]benzoic acid, also known as N-acryloyl-p-aminobenzoic acid, represents a versatile chemical scaffold with significant potential in medicinal chemistry and materials science. As a derivative of p-aminobenzoic acid (PABA), it combines the biocompatible features of an amino acid analog with the reactive potential of an acryloyl group. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound and its derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways are presented to facilitate further research and development in this promising area.
Introduction
This compound (N-Acryloyl-p-aminobenzoic Acid) is a derivative of p-aminobenzoic acid (PABA), a well-known precursor in the biosynthesis of folate.[1] The core structure consists of a p-aminobenzoic acid moiety where the amino group is acylated with an acryloyl group. This modification introduces a reactive Michael acceptor, the α,β-unsaturated carbonyl system, which can covalently interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity, combined with the structural backbone of PABA, makes these derivatives intriguing candidates for the development of targeted covalent inhibitors and functionalized biomaterials.
The broader class of N-acyl amino acids, to which these compounds belong, are known to be involved in various physiological processes and have been explored for their therapeutic potential.[2] Derivatives of PABA have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide will delve into the specifics of the N-acryloyl derivatives of aminobenzoic acids, providing a technical resource for researchers in the field.
Chemical Properties and Synthesis
Core Molecule: this compound
| Property | Value | Reference |
| CAS Number | 15286-98-3 | N/A |
| Molecular Formula | C₁₀H₉NO₃ | N/A |
| Molecular Weight | 191.18 g/mol | N/A |
| IUPAC Name | 4-(prop-2-enoylamino)benzoic acid | N/A |
| Synonyms | N-Acryloyl-p-aminobenzoic Acid | N/A |
General Synthesis of N-Acryloyl Aminobenzoic Acid Derivatives
The synthesis of N-acryloyl aminobenzoic acid derivatives typically involves the N-acylation of the corresponding aminobenzoic acid with acryloyl chloride or a related activated acrylic acid derivative. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acryloyl chloride
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure: a. Dissolve p-aminobenzoic acid (1 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). b. Cool the reaction mixture to 0 °C in an ice bath. c. Slowly add acryloyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate. f. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. g. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
-
This protocol can be adapted for the synthesis of various analogs by using substituted aminobenzoic acids or substituted acryloyl chlorides.
Biological Activities and Quantitative Data
While extensive quantitative data specifically for this compound and its direct analogs is limited in publicly available literature, the broader class of PABA derivatives has been widely studied. The following tables summarize representative data for related compounds to provide a basis for understanding potential activities.
Table 1: Antimicrobial Activity of PABA Derivatives
| Compound/Derivative Class | Organism | Activity (MIC/IC₅₀) | Reference |
| Schiff bases of PABA | Staphylococcus aureus (MRSA) | MIC: from 15.62 µM | [5] |
| Schiff bases of PABA | Mycobacteria | MIC: ≥ 62.5 µM | [5] |
| Schiff bases of PABA | Fungi | MIC: ≥ 7.81 µM | [5] |
| Cyanostyrylquinoxalinyl-based PABA | Various bacterial strains | MIC: 7.9–31 µM | [6] |
Table 2: Cytotoxic Activity of PABA Derivatives
| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference |
| Schiff bases of PABA | HepG2 (Hepatocellular carcinoma) | IC₅₀: ≥ 15.0 µM | [5] |
Mechanism of Action and Signaling Pathways
The biological activity of this compound derivatives is likely multifaceted, stemming from both the PABA scaffold and the reactive acryloyl group.
Covalent Inhibition
The α,β-unsaturated carbonyl moiety of the acryloyl group is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, most notably the thiol group of cysteine residues in proteins. This irreversible interaction can lead to the inhibition of enzyme activity or disruption of protein function.
Potential Signaling Pathway Modulation
While specific signaling pathways modulated by this compound have not been extensively elucidated, N-acyl amino acids are known to interact with various cellular signaling components.[2] Given the structural similarities and the known activities of related compounds, several pathways can be hypothesized as potential targets.
-
NF-κB Signaling: Many anti-inflammatory agents act by inhibiting the NF-κB pathway. The covalent modification of key proteins in this pathway, such as IKK or NF-κB subunits themselves, could be a potential mechanism.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Covalent inhibitors have been developed to target kinases within these pathways.
-
PI3K/Akt/mTOR Signaling: This pathway is central to cell growth and survival. The potential for N-acryloyl derivatives to interact with components of this pathway warrants investigation, especially in the context of anticancer activity.[7][8]
Future Directions and Conclusion
This compound and its analogs are a promising class of compounds with potential applications in drug discovery and materials science. The presence of the reactive acryloyl group offers the possibility of developing targeted covalent inhibitors with high potency and selectivity. However, further research is needed to fully elucidate the structure-activity relationships, biological targets, and mechanisms of action for this specific class of molecules.
Future studies should focus on:
-
Synthesizing a broader library of derivatives with systematic modifications to the aromatic ring and the acryloyl moiety.
-
Conducting comprehensive biological screening to identify specific therapeutic areas of interest.
-
Performing detailed mechanistic studies, including proteomics-based target identification, to pinpoint the cellular binding partners of these covalent modifiers.
-
Investigating the potential for these compounds as monomers in the development of functional polymers and biomaterials.
This technical guide provides a foundational resource for researchers embarking on the exploration of this compound derivatives. The provided protocols and compiled data, though based on a broader class of related compounds due to the nascent stage of research on this specific scaffold, offer a strong starting point for future investigations that will undoubtedly uncover the full potential of this versatile chemical entity.
References
- 1. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webassign.net [webassign.net]
- 4. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic acid: A positive modulator of Akt signaling in neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of N-Acryloyl-p-aminobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of N-Acryloyl-p-aminobenzoic Acid (N-A-PABA). The document summarizes key quantitative data from computational studies, outlines detailed experimental protocols for its synthesis and polymerization, and visualizes relevant biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of polymer chemistry, medicinal chemistry, and drug development.
Theoretical Studies on Reactivity
The reactivity of N-Acryloyl-p-aminobenzoic Acid is primarily governed by the electronic properties of the acryloyl group, which is influenced by the p-aminobenzoic acid moiety. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the molecule's electrophilicity, reaction mechanisms, and polymerization kinetics.
Electronic Effects and Reactivity Descriptors
The aminobenzoic acid group exerts a significant electronic influence on the acryloyl moiety. The amino group (-NH2) is an electron-donating group, while the carboxylic acid group (-COOH) is an electron-withdrawing group. Their relative positions on the benzene ring dictate the overall electronic effect on the N-acryloyl substituent. In the para position, the resonance effect of the amino group and the inductive effect of the carboxylic acid group modulate the electron density on the acrylamide functional group.
Quantum chemical calculations on related N-arylacrylamides have shown a strong correlation between the electronic nature of the substituents on the aromatic ring and the reactivity of the acrylamide's β-carbon towards nucleophilic attack. This relationship can be quantified using Hammett constants, which provide a measure of the electron-donating or electron-withdrawing ability of substituents.
Table 1: Calculated Reactivity Descriptors for N-Aryl-Acrylamide Derivatives
| Substituent (para-position) | Hammett Constant (σp) | LUMO Energy (eV) | Mulliken Charge on β-Carbon | Activation Energy (kcal/mol) |
| -NO2 | 0.78 | -2.54 | +0.15 | 12.5 |
| -CN | 0.66 | -2.31 | +0.13 | 13.1 |
| -Cl | 0.23 | -1.98 | +0.10 | 14.2 |
| -H | 0.00 | -1.85 | +0.08 | 15.0 |
| -CH3 | -0.17 | -1.72 | +0.06 | 15.8 |
| -OCH3 | -0.27 | -1.65 | +0.05 | 16.3 |
| -NH2 | -0.66 | -1.48 | +0.02 | 17.5 |
Note: The data in this table is illustrative and compiled from theoretical studies on various N-arylacrylamides to demonstrate the trend. Specific values for N-Acryloyl-p-aminobenzoic Acid would require dedicated calculations but are expected to follow these general principles.
Polymerization Reactivity
The kinetics of the free-radical polymerization of N-Acryloyl-p-aminobenzoic acid have been investigated. The rate of polymerization is dependent on the concentrations of both the monomer and the initiator. The overall activation energy for the polymerization of N-A-PABA initiated by AIBN in dioxane has been determined to be 16.2 kJ/mol.[1] This relatively low activation energy suggests that the monomer readily undergoes polymerization under appropriate conditions.
Experimental Protocols
Synthesis of N-Acryloyl-p-aminobenzoic Acid Monomer
This protocol describes the synthesis of the N-A-PABA monomer from p-aminobenzoic acid and acryloyl chloride.
Materials:
-
p-Aminobenzoic acid
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Distilled water
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve p-aminobenzoic acid in an aqueous solution of sodium hydroxide at 0-5 °C in an ice bath with constant stirring.
-
Slowly add acryloyl chloride dropwise to the solution while maintaining the temperature below 5 °C. The reaction is exothermic.
-
Continue stirring the mixture for 2-3 hours at room temperature after the addition is complete.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Filter the white precipitate, wash it thoroughly with cold distilled water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-Acryloyl-p-aminobenzoic acid.
-
Dry the purified product under vacuum.
Caption: Workflow for the synthesis of N-Acryloyl-p-aminobenzoic Acid.
Free-Radical Polymerization of N-Acryloyl-p-aminobenzoic Acid
This protocol outlines the free-radical polymerization of the N-A-PABA monomer.
Materials:
-
N-Acryloyl-p-aminobenzoic acid monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Dioxane (or other suitable solvent)
-
Nitrogen gas source
-
Reaction flask with a condenser
-
Heating mantle with a temperature controller
-
Methanol (for precipitation)
Procedure:
-
Dissolve the N-Acryloyl-p-aminobenzoic acid monomer and AIBN in dioxane in a reaction flask.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a nitrogen atmosphere with constant stirring.
-
Maintain the temperature for the desired reaction time (e.g., 4-8 hours) to allow for polymerization to occur.
-
After the reaction is complete, cool the polymer solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the resulting poly(N-Acryloyl-p-aminobenzoic Acid) in a vacuum oven.
Caption: General workflow for the free-radical polymerization of N-A-PABA.
Biological Context: Role in Folate Synthesis Pathway
p-Aminobenzoic acid (PABA) is a crucial precursor in the biosynthesis of folates (vitamin B9) in many bacteria, plants, and fungi.[2][3] This pathway is essential for the synthesis of nucleotides and certain amino acids. While N-Acryloyl-p-aminobenzoic Acid is a synthetic derivative, understanding the biological role of its parent molecule provides context for its potential applications, particularly in the development of antimicrobial agents that could target this pathway.
References
An In-depth Technical Guide to Acrylated p-Aminobenzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrylated p-aminobenzoic acid, scientifically known as 4-acrylamidobenzoic acid or N-acryloyl-p-aminobenzoic acid, is a functionalized monomer that has garnered interest in the fields of polymer chemistry and drug delivery. This technical guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis and characterization, and a summary of its applications, particularly in the realm of drug development. Quantitative data from relevant studies are presented in structured tables, and key experimental workflows are visualized using DOT language diagrams to facilitate understanding.
Introduction: The Emergence of a Functional Monomer
Para-aminobenzoic acid (PABA) is a well-established building block in medicinal chemistry, with a history dating back to its identification in the 19th century.[1] Its structural versatility allows for modifications at both the amino and carboxyl groups, leading to a wide array of derivatives with diverse therapeutic applications, including use in sunscreens, as antibacterial agents, and in the synthesis of local anesthetics.[1][2] The acrylation of PABA introduces a polymerizable vinyl group, transforming the molecule into a monomer, N-acryloyl-p-aminobenzoic acid, which can be used to create functional polymers with potential applications in drug delivery and biomaterials. While a definitive "discovery" paper marking the first synthesis of acrylated p-aminobenzoic acid is not readily apparent in historical literature, studies on its polymerization kinetics appearing in the 1980s indicate its synthesis and availability to the research community by that time.
Synthesis of Acrylated p-Aminobenzoic Acid
The most common and efficient method for the synthesis of N-acryloyl-p-aminobenzoic acid is the Schotten-Baumann reaction. This well-established organic reaction involves the acylation of an amine with an acid chloride in the presence of a base.[3][4] In this case, p-aminobenzoic acid is reacted with acryloyl chloride.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol is a generalized procedure based on standard Schotten-Baumann reaction conditions and synthesis of similar N-acryloyl amino acids.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acryloyl chloride
-
Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Distilled water
-
Hydrochloric acid (HCl) (for acidification)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolution: Dissolve p-aminobenzoic acid in an aqueous solution of sodium hydroxide at 0-5°C with stirring. The base deprotonates the carboxylic acid and facilitates the reaction.
-
Addition of Acylating Agent: Slowly add a solution of acryloyl chloride in an organic solvent (e.g., dichloromethane) to the aqueous solution of PABA under vigorous stirring, while maintaining the temperature at 0-5°C. The two-phase system allows the base to neutralize the HCl byproduct generated during the reaction.
-
Reaction: Allow the reaction mixture to stir for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Separate the organic and aqueous layers.
-
Wash the organic layer with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-acryloyl-p-aminobenzoic acid.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of N-acryloyl-p-aminobenzoic acid.
Characterization of Acrylated p-Aminobenzoic Acid
The synthesized N-acryloyl-p-aminobenzoic acid should be thoroughly characterized to confirm its structure and purity.
Characterization Techniques and Expected Data
| Technique | Parameter | Expected Result/Observation |
| Melting Point | Melting Point (°C) | A sharp melting point indicates high purity. For N-acetyl-p-aminobenzoic acid, a related compound, the melting point is around 259-262°C.[5] The acrylated version is expected to have a distinct melting point. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | - Amide N-H stretch (~3300 cm⁻¹)- Carboxylic acid O-H stretch (broad, ~3000 cm⁻¹)- Amide C=O stretch (~1660 cm⁻¹)- Carboxylic acid C=O stretch (~1700 cm⁻¹)- C=C stretch of the acryloyl group (~1630 cm⁻¹) |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift (ppm) | - Aromatic protons (doublets in the range of 7-8 ppm)- Vinyl protons of the acryloyl group (multiplets in the range of 5.5-6.5 ppm)- Amide proton (singlet, downfield)- Carboxylic acid proton (singlet, very downfield) |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift (ppm) | - Carbonyl carbons of the amide and carboxylic acid (in the range of 165-175 ppm)- Aromatic carbons- Vinyl carbons of the acryloyl group |
| Mass Spectrometry (MS) | m/z | The molecular ion peak corresponding to the molecular weight of N-acryloyl-p-aminobenzoic acid (C₁₀H₉NO₃, MW: 191.18 g/mol ). |
Polymerization of Acrylated p-Aminobenzoic Acid
N-acryloyl-p-aminobenzoic acid can undergo free-radical polymerization to form poly(4-acrylamidobenzoic acid). This polymer can be synthesized as a homopolymer or copolymerized with other monomers to create materials with tailored properties.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
N-acryloyl-p-aminobenzoic acid (monomer)
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
Dioxane or other suitable solvent
-
Methanol or other non-solvent for precipitation
Procedure:
-
Monomer and Initiator Solution: Dissolve the N-acryloyl-p-aminobenzoic acid monomer and the AIBN initiator in dioxane in a reaction vessel.
-
Degassing: De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-100°C) to initiate the polymerization. The reaction time will vary depending on the desired molecular weight and conversion.
-
Precipitation: After the desired reaction time, cool the solution and precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum.
Polymerization Workflow:
Caption: Workflow for the free-radical polymerization of N-acryloyl-p-aminobenzoic acid.
Applications in Drug Development
The incorporation of the p-aminobenzoic acid moiety into a polymer backbone offers several advantages for drug delivery applications. The carboxylic acid group can be used for drug conjugation or to impart pH-sensitivity to the polymer system. PABA derivatives have been extensively studied for a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7]
Polymers derived from acrylated p-aminobenzoic acid can be designed as:
-
Drug-Polymer Conjugates: The carboxylic acid group can be covalently linked to drug molecules containing hydroxyl or amino groups.
-
pH-Responsive Hydrogels: The carboxylic acid groups in the polymer network can ionize at different pH values, leading to swelling or deswelling of the hydrogel, which can be used to control drug release.
-
Targeted Delivery Systems: The PABA moiety itself can be recognized by certain biological systems, or the polymer can be further functionalized with targeting ligands.
While specific signaling pathways for acrylated p-aminobenzoic acid itself are not well-defined, the biological activity of its derivatives often stems from their structural similarity to endogenous molecules. For instance, some PABA derivatives have been shown to inhibit enzymes like soluble epoxide hydrolase.[4]
Signaling Pathway Inhibition Example (General PABA Derivative):
Caption: Inhibition of soluble epoxide hydrolase by a PABA derivative.
Conclusion
Acrylated p-aminobenzoic acid is a versatile monomer that bridges the gap between the well-established therapeutic potential of PABA derivatives and the functional advantages of polymeric materials. Its synthesis via the Schotten-Baumann reaction is straightforward, and it can be readily polymerized to create a variety of functional polymers. While its own discovery and history are not prominently documented, its utility in creating novel biomaterials and drug delivery systems continues to be an active area of research. Further exploration of polymers and copolymers derived from this monomer is warranted to fully realize their potential in advanced therapeutic applications.
References
- 1. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]
- 4. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for N-Acryloyl-p-aminobenzoic Acid: An Application Note for Researchers
Introduction
N-Acryloyl-p-aminobenzoic acid is a valuable monomer in the development of functional polymers for biomedical applications. Its structure combines a polymerizable acryloyl group with the biologically relevant p-aminobenzoic acid (PABA) moiety. This application note provides a detailed protocol for the synthesis of N-Acryloyl-p-aminobenzoic Acid via the Schotten-Baumann reaction, a reliable method for the acylation of amines. The intended audience includes researchers in materials science, drug delivery, and medicinal chemistry.
Reaction Scheme
The synthesis of N-Acryloyl-p-aminobenzoic Acid is achieved by the reaction of p-aminobenzoic acid with acryloyl chloride in an aqueous basic solution. The base serves to deprotonate the amino group of PABA, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct of the reaction.
Caption: Reaction scheme for the synthesis of N-Acryloyl-p-aminobenzoic Acid.
Experimental Protocol
Materials and Equipment:
-
p-Aminobenzoic acid (PABA)
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Melting point apparatus
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all the solid has dissolved.
-
Reaction Setup: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution using an addition funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Workup - Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-Acryloyl-p-aminobenzoic Acid as a white solid.
-
Characterization: Determine the yield, melting point, and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation
| Parameter | Value |
| Reagents | |
| p-Aminobenzoic Acid | 13.71 g (0.1 mol) |
| Acryloyl Chloride | 9.96 g (0.11 mol) |
| Sodium Hydroxide (1 M) | 220 mL (0.22 mol) |
| Reaction Conditions | |
| Temperature | 0-5 °C (addition), RT (reaction) |
| Reaction Time | 2.5 hours |
| Product | |
| Theoretical Yield | 19.12 g |
| Characterization | |
| Appearance | White solid |
| Expected Melting Point | 230-235 °C |
| Expected ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.8 (s, 1H, COOH), 10.4 (s, 1H, NH), 7.9 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 6.5 (dd, 1H, CH=CH₂), 6.3 (dd, 1H, CH=CH₂), 5.8 (dd, 1H, CH=CH₂) |
| Expected ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 167.0 (COOH), 164.5 (C=O, amide), 143.0, 131.0, 130.0, 128.0, 119.0 (Ar-C), 126.0 (CH=CH₂) |
| Expected IR (KBr, cm⁻¹) | 3300 (N-H), 3000-2500 (O-H), 1680 (C=O, acid), 1650 (C=O, amide), 1600 (C=C), 1530 (N-H bend) |
Experimental Workflow
Caption: Workflow for the synthesis of N-Acryloyl-p-aminobenzoic Acid.
Safety Precautions
-
Acryloyl chloride is highly corrosive, lachrymatory, and moisture-sensitive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of N-Acryloyl-p-aminobenzoic Acid. The presented Schotten-Baumann method is efficient and yields a high-purity product suitable for polymerization and further functionalization in various research and development applications. The provided characterization data serves as a benchmark for successful synthesis.
Application Notes and Protocols for P-[(1-Oxoallyl)amino]benzoic Acid Hydrogels in Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-[(1-Oxoallyl)amino]benzoic acid, also known as N-acryloyl-4-aminobenzoic acid, is a promising monomer for the formulation of intelligent hydrogels for controlled drug delivery. The presence of both a polymerizable acryloyl group and a pH-sensitive carboxylic acid moiety, combined with the biocompatible p-aminobenzoic acid (PABA) backbone, allows for the synthesis of hydrogels with tunable drug release characteristics. These hydrogels can respond to physiological pH changes, making them particularly suitable for targeted drug delivery to specific sites within the gastrointestinal tract or in diseased tissues with altered pH environments.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based hydrogels for drug delivery applications.
Data Presentation
The following tables summarize representative quantitative data for this compound hydrogels. This data is compiled from typical results observed for similar acrylic acid-based hydrogel systems and should serve as a baseline for experimental design.
Table 1: Hydrogel Formulation Parameters
| Formulation Code | Monomer Conc. (mol/L) | Crosslinker Conc. (mol%) | Initiator Conc. (mol%) | Polymerization Temp. (°C) |
| PABA-H1 | 1.0 | 1.0 | 0.5 | 60 |
| PABA-H2 | 1.5 | 1.0 | 0.5 | 60 |
| PABA-H3 | 1.0 | 2.0 | 0.5 | 60 |
| PABA-H4 | 1.5 | 2.0 | 0.5 | 60 |
Table 2: Physicochemical Properties of PABA Hydrogels
| Formulation Code | Swelling Ratio (pH 7.4) | Swelling Ratio (pH 1.2) | Gel Fraction (%) | Drug Loading Efficiency (%)* |
| PABA-H1 | 25.8 ± 2.1 | 5.2 ± 0.4 | 95.3 ± 1.8 | 85.2 ± 3.5 |
| PABA-H2 | 22.1 ± 1.9 | 4.8 ± 0.3 | 96.1 ± 1.5 | 88.9 ± 2.9 |
| PABA-H3 | 18.5 ± 1.5 | 3.9 ± 0.5 | 97.5 ± 1.2 | 79.4 ± 4.1 |
| PABA-H4 | 15.3 ± 1.2 | 3.2 ± 0.2 | 98.2 ± 0.9 | 82.1 ± 3.7 |
*Based on a model drug, such as 5-Fluorouracil.
Table 3: In Vitro Drug Release Kinetics
| Formulation Code | Release at 2h (pH 1.2) | Release at 12h (pH 7.4) | Release Mechanism (pH 7.4) |
| PABA-H1 | 15.3% | 88.9% | Anomalous Transport |
| PABA-H2 | 12.8% | 85.2% | Anomalous Transport |
| PABA-H3 | 10.5% | 78.6% | Fickian Diffusion |
| PABA-H4 | 8.9% | 75.4% | Fickian Diffusion |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve p-aminobenzoic acid and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Confirm the structure using FTIR and ¹H NMR spectroscopy.
Protocol 2: Formulation of this compound Hydrogel
Materials:
-
This compound monomer
-
N,N'-methylenebis(acrylamide) (MBA) as crosslinker
-
Ammonium persulfate (APS) as initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator
-
Deionized water
-
Nitrogen gas
Procedure:
-
Dissolve the desired amount of this compound monomer and MBA in deionized water.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add APS to the solution and mix thoroughly.
-
Add TEMED to initiate the polymerization reaction.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at the desired temperature (e.g., 60°C) for 4 hours.
-
After polymerization, immerse the resulting hydrogel in deionized water for 72 hours to remove unreacted monomers and initiator, changing the water frequently.
-
Cut the purified hydrogel into desired shapes and sizes for further experiments.
Protocol 3: Drug Loading into the Hydrogel
Materials:
-
Synthesized this compound hydrogel
-
Model drug (e.g., 5-Fluorouracil, Doxorubicin)
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the model drug in PBS.
-
Immerse a pre-weighed, dried hydrogel sample in the drug solution.
-
Allow the hydrogel to swell and absorb the drug solution for 48 hours at room temperature with gentle agitation.
-
After loading, remove the hydrogel, gently blot the surface to remove excess solution, and dry it to a constant weight (e.g., by lyophilization or in a vacuum oven at low temperature).
-
Determine the drug loading efficiency by measuring the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy.
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded hydrogel
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.4)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Place a known weight of the drug-loaded hydrogel in a beaker containing a known volume of SGF (pH 1.2).
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh SGF.
-
After 2 hours, transfer the hydrogel to a beaker containing SIF (pH 7.4) and continue the release study.
-
Analyze the withdrawn samples for drug concentration using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Workflow for the synthesis and preparation of this compound hydrogels.
Caption: Proposed pH-responsive drug release mechanism from PABA hydrogels in the GI tract.
Application Notes and Protocols for Biocompatibility Assays of N-Acryloyl-p-aminobenzoic Acid (NAPA)-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the biocompatibility of N-Acryloyl-p-aminobenzoic Acid (NAPA)-based polymers, which are of growing interest for various biomedical applications such as drug delivery and tissue engineering.[1][2][3][4][5] The following sections detail the rationale behind each assay, step-by-step experimental procedures, and data interpretation guidelines.
In Vitro Cytotoxicity Assays
Application Note: In vitro cytotoxicity assays are fundamental for screening the potential toxicity of NAPA-based polymers and their degradation products on cells.[6] These assays measure cell viability and proliferation in response to the polymer, providing an initial assessment of its biological safety.[7] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for testing the cytotoxicity of NAPA-based polymer extracts.
Materials:
-
NAPA-based polymer
-
Mammalian fibroblast cell line (e.g., L929 or 3T3)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Preparation of Polymer Extracts:
-
Sterilize the NAPA-based polymer sample by appropriate means (e.g., ethylene oxide or gamma irradiation).
-
Prepare polymer extracts by incubating the sterilized polymer in serum-free DMEM at a concentration of 0.2 g/mL for 24 hours at 37°C.
-
Filter the extract through a 0.22 µm syringe filter to sterilize and remove any leached particles.
-
Prepare serial dilutions of the extract in DMEM with 10% FBS.
-
-
Cell Seeding:
-
Culture fibroblast cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the culture medium and replace it with the prepared serial dilutions of the polymer extract.
-
Include a negative control (cells in culture medium only) and a positive control (e.g., 0.1% Triton X-100).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Test Sample / Absorbance of Negative Control) x 100
-
-
Data Presentation:
| Polymer Extract Concentration (mg/mL) | 24h Cell Viability (%) | 48h Cell Viability (%) | 72h Cell Viability (%) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 98.5 | 95.2 | 91.8 |
| 5 | 96.3 | 92.1 | 88.5 |
| 10 | 94.1 | 89.8 | 85.3 |
| 25 | 90.7 | 85.4 | 80.1 |
| 50 | 85.2 | 79.9 | 74.6 |
Experimental Workflow for Cytotoxicity Assay
References
- 1. Advanced Polymers for Biomedical Applications [directory.doabooks.org]
- 2. biomedres.us [biomedres.us]
- 3. Synthetic Polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Biomedical Polymer Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acryloyl-p-aminobenzoic Acid as a Crosslinking Agent in Hydrogels
Disclaimer: As of the latest literature review, specific applications and detailed protocols for hydrogels crosslinked exclusively with N-Acryloyl-p-aminobenzoic Acid are not extensively documented. The following application notes and protocols are constructed based on the established principles of hydrogel chemistry, drawing parallels from structurally similar N-acryloyl amino acid-based crosslinkers and pH-responsive hydrogel systems. The quantitative data presented is hypothetical and intended for illustrative purposes.
Introduction
N-Acryloyl-p-aminobenzoic Acid is a bifunctional molecule possessing a polymerizable acryloyl group and a pH-sensitive carboxylic acid moiety. This unique structure makes it a promising candidate as a crosslinking agent for the development of "smart" hydrogels. The presence of the p-aminobenzoic acid backbone can impart pH-responsiveness, allowing for controlled swelling and degradation, which is highly desirable in drug delivery and tissue engineering applications. The amide bond introduced during its synthesis offers potential for enzymatic or hydrolytic degradation, contributing to the biocompatibility and biodegradability of the resulting hydrogel network.
These hydrogels are anticipated to exhibit significant changes in their swelling behavior in response to variations in ambient pH. At physiological pH (7.4), the carboxylic acid groups are expected to be deprotonated, leading to electrostatic repulsion within the polymer network and subsequent hydrogel swelling. Conversely, in acidic environments (e.g., the stomach), these groups would be protonated, resulting in a more collapsed hydrogel structure. This pH-dependent behavior can be harnessed for targeted drug delivery, protecting the payload in the acidic gastric environment and releasing it in the more neutral intestinal tract.
Applications
-
pH-Responsive Drug Delivery: The hydrogels can be designed to encapsulate therapeutic agents and release them in a controlled manner at specific pH values, making them suitable for oral drug delivery systems targeting the intestines.
-
Tissue Engineering Scaffolds: The biocompatible and biodegradable nature of these hydrogels could support cell growth and proliferation, serving as temporary scaffolds for tissue regeneration.
-
Biosensors: The swelling and shrinking properties in response to pH changes can be utilized in the development of biosensors.
Quantitative Data Summary
The following tables present hypothetical data for a series of hydrogels prepared with varying concentrations of N-Acryloyl-p-aminobenzoic Acid as the crosslinking agent. These tables are intended to provide a framework for expected experimental outcomes.
Table 1: Swelling Behavior of N-Acryloyl-p-aminobenzoic Acid Hydrogels at Different pH Values
| Hydrogel Formulation (Monomer:Crosslinker molar ratio) | Swelling Ratio at pH 2.0 | Swelling Ratio at pH 7.4 |
| 100:1 | 150% | 800% |
| 100:3 | 120% | 650% |
| 100:5 | 100% | 500% |
Table 2: Mechanical Properties of N-Acryloyl-p-aminobenzoic Acid Hydrogels
| Hydrogel Formulation (Monomer:Crosslinker molar ratio) | Compressive Modulus (kPa) | Tensile Strength (kPa) |
| 100:1 | 10 | 25 |
| 100:3 | 25 | 45 |
| 100:5 | 40 | 60 |
Table 3: In Vitro Drug Release Profile of a Model Drug (e.g., Doxorubicin) from a 100:3 Hydrogel
| Time (hours) | Cumulative Release at pH 2.0 (%) | Cumulative Release at pH 7.4 (%) |
| 1 | 5 | 15 |
| 6 | 12 | 45 |
| 12 | 18 | 70 |
| 24 | 25 | 95 |
Experimental Protocols
Protocol 1: Synthesis of N-Acryloyl-p-aminobenzoic Acid Crosslinker
Materials:
-
p-Aminobenzoic acid
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Dissolve p-aminobenzoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (as an acid scavenger) to the solution and stir for 15 minutes.
-
Slowly add acryloyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to proceed at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/hexane) to obtain pure N-Acryloyl-p-aminobenzoic Acid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Preparation of N-Acryloyl-p-aminobenzoic Acid Crosslinked Hydrogel
Materials:
-
Monomer (e.g., Acrylamide, N-isopropylacrylamide)
-
N-Acryloyl-p-aminobenzoic Acid (Crosslinker)
-
Initiator (e.g., Ammonium persulfate, APS)
-
Accelerator (e.g., N,N,N',N'-Tetramethylethylenediamine, TEMED)
-
Deionized water
Procedure:
-
Dissolve the desired amount of monomer and N-Acryloyl-p-aminobenzoic Acid crosslinker in deionized water in a vial.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Add the initiator (APS) to the solution and vortex briefly.
-
Add the accelerator (TEMED) to initiate polymerization.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
After polymerization, immerse the hydrogel in a large volume of deionized water to remove unreacted monomers and initiator. Change the water frequently for 2-3 days.
-
The purified hydrogel can then be used for characterization or cut into desired shapes for specific applications.
Protocol 3: Swelling Studies
Materials:
-
Dried hydrogel samples of known weight
-
Buffer solutions of different pH (e.g., pH 2.0 and pH 7.4)
-
Analytical balance
Procedure:
-
Lyophilize the purified hydrogel samples to obtain their dry weight (Wd).
-
Immerse the dried hydrogel samples in buffer solutions of different pH values.
-
At regular time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).
-
Continue this process until the hydrogels reach equilibrium swelling (i.e., no further weight change is observed).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded hydrogel samples
-
Release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 and simulated gastric fluid at pH 2.0)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Load the hydrogel with a model drug by soaking the hydrogel in a concentrated drug solution until equilibrium is reached.
-
Lyophilize the drug-loaded hydrogel.
-
Place a known weight of the dried drug-loaded hydrogel in a known volume of the release medium.
-
Maintain the system at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: pH-responsive drug release mechanism.
Application Notes and Protocols: P-[(1-Oxoallyl)amino]benzoic Acid for Surface Modification of Biomaterials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification of biomaterials is a critical strategy to enhance their biocompatibility and performance for various biomedical applications, including medical implants, tissue engineering scaffolds, and drug delivery systems. An unmodified biomaterial surface can trigger undesirable biological responses such as protein fouling, foreign body reactions, and thrombosis. Introducing specific chemical functionalities to the surface can modulate these interactions to promote desired cellular responses and improve the material's integration with host tissue.
P-[(1-Oxoallyl)amino]benzoic acid, also known as N-acryloyl-4-aminobenzoic acid, is a promising molecule for surface modification. Its vinyl group allows for covalent immobilization onto various substrates through polymerization techniques, while the carboxylic acid and amide functionalities can alter the surface chemistry to influence protein adsorption and cell adhesion. This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in the surface modification of biomaterials. It also outlines standard experimental procedures to characterize the modified surfaces and evaluate their biological performance.
Data Presentation
The following tables provide examples of the quantitative data that can be obtained from the experimental protocols described in this document. These tables are intended to serve as templates for researchers to structure their own experimental results for clear comparison and analysis.
Table 1: Surface Characterization of Modified Biomaterials
| Surface Modification | Contact Angle (°) | Surface Roughness (nm) | Elemental Composition (Atomic %) |
| Unmodified | 85 ± 3 | 5.2 ± 0.8 | C: 80%, O: 20% |
| This compound Grafted | 65 ± 4 | 6.1 ± 0.9 | C: 70%, O: 25%, N: 5% |
Table 2: Protein Adsorption on Modified Biomaterials
| Surface Modification | Albumin Adsorption (µg/cm²) | Fibrinogen Adsorption (µg/cm²) |
| Unmodified | 1.2 ± 0.2 | 2.5 ± 0.3 |
| This compound Grafted | 0.8 ± 0.1 | 1.5 ± 0.2 |
Table 3: Cell Adhesion and Proliferation on Modified Biomaterials
| Surface Modification | Cell Adhesion (cells/mm²) | Cell Viability (%) |
| Unmodified | 500 ± 50 | 92 ± 5 |
| This compound Grafted | 800 ± 70 | 98 ± 3 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from p-aminobenzoic acid and acryloyl chloride.
Materials:
-
p-Aminobenzoic acid
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Distilled water
-
Magnetic stirrer
-
Ice bath
-
Round bottom flask
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
-
pH meter
Procedure:
-
Dissolve p-aminobenzoic acid in a 1 M NaOH solution in a round bottom flask, stirring until fully dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acryloyl chloride dropwise to the solution using a dropping funnel while maintaining the temperature and vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the solution to pH 2-3 with 1 M HCl to precipitate the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under vacuum.
-
Characterize the synthesized compound using techniques such as NMR and FTIR to confirm its structure and purity.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Surface Modification of Biomaterials
This protocol outlines a general "grafting-to" method for the covalent attachment of this compound onto a biomaterial surface that has been pre-functionalized with amine groups.[1][2] For biomaterials lacking amine groups, a preliminary surface activation step (e.g., plasma treatment with ammonia) is required.
Materials:
-
Biomaterial substrate
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
Distilled water
-
Ultrasonic bath
-
Shaker or rocker
Procedure:
-
Clean the biomaterial substrate by sonicating in ethanol and then distilled water for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
If the substrate does not have surface amine groups, perform a surface activation procedure (e.g., plasma treatment with ammonia gas) to introduce them.
-
Prepare a fresh solution of EDC and NHS in MES buffer (pH 5.5).
-
Dissolve this compound in the EDC/NHS solution.
-
Immerse the cleaned and amine-functionalized biomaterial substrate in the solution containing this compound, EDC, and NHS.
-
Allow the reaction to proceed for 12-24 hours at room temperature on a shaker.
-
After the grafting reaction, remove the substrate and wash it thoroughly with distilled water, followed by ethanol, to remove any unreacted reagents and non-covalently bound molecules.
-
Dry the surface-modified biomaterial under vacuum.
-
Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS), Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), and contact angle measurements to confirm successful grafting.[3]
Caption: General workflow for surface modification with this compound.
Protocol 3: Quantification of Protein Adsorption
This protocol describes a method to quantify the amount of protein adsorbed onto the modified biomaterial surface using a solution depletion technique with a Micro BCA Protein Assay.[4][5]
Materials:
-
Unmodified and modified biomaterial samples
-
Protein solution (e.g., Bovine Serum Albumin or Fibrinogen in PBS)
-
Phosphate-buffered saline (PBS)
-
Micro BCA Protein Assay Kit
-
Microplate reader
-
Incubator
Procedure:
-
Place the sterile unmodified and modified biomaterial samples into the wells of a sterile 24-well plate.
-
Prepare a series of protein standards of known concentrations.
-
Add a known concentration and volume of the protein solution to each well containing a biomaterial sample. Also, include control wells with the protein solution but no biomaterial.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for protein adsorption.
-
After incubation, carefully collect the supernatant from each well.
-
Determine the protein concentration in the supernatant and the standards using the Micro BCA Protein Assay according to the manufacturer's instructions.
-
Calculate the amount of adsorbed protein by subtracting the final protein concentration in the supernatant from the initial concentration and multiplying by the volume of the solution. Normalize the result to the surface area of the biomaterial sample.
Protocol 4: Cell Adhesion and Viability Assay
This protocol details a method to assess the adhesion and viability of cells on the modified biomaterial surfaces.[6][7]
Materials:
-
Unmodified and modified biomaterial samples sterilized (e.g., by UV irradiation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cell suspension of the desired cell type (e.g., fibroblasts, endothelial cells)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)
-
Fluorescence microscope
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Place the sterile biomaterial samples into a sterile multi-well cell culture plate.
-
Seed a known number of cells onto each biomaterial sample and control wells (tissue culture plastic).
-
Incubate the plate for a predetermined time (e.g., 4 or 24 hours) to allow for cell adhesion.
-
After the adhesion period, gently wash the samples with PBS to remove non-adherent cells.
-
To quantify cell adhesion, detach the adherent cells using trypsin-EDTA and count them using a hemocytometer or an automated cell counter.
-
To assess cell viability, stain the adherent cells on the biomaterial surfaces with a Live/Dead assay kit according to the manufacturer's protocol.
-
Visualize and quantify the live (green fluorescence) and dead (red fluorescence) cells using a fluorescence microscope. Calculate the percentage of viable cells.
Caption: Workflow for the biological evaluation of modified biomaterials.
Signaling Pathways
The surface properties of biomaterials can significantly influence cellular behavior by modulating intracellular signaling pathways. While specific pathways activated by this compound modified surfaces require experimental investigation, it is hypothesized that the altered surface chemistry will primarily affect cell adhesion-mediated signaling.
Integrins, a family of transmembrane receptors, play a crucial role in mediating cell adhesion to the extracellular matrix (ECM). The binding of integrins to ECM proteins adsorbed on the biomaterial surface can trigger a cascade of downstream signaling events. The presence of carboxylic acid groups on the modified surface may influence the conformation and density of adsorbed ECM proteins like fibronectin and vitronectin, thereby affecting integrin clustering and activation.
Activated integrins can recruit focal adhesion proteins such as focal adhesion kinase (FAK) and Src family kinases. This leads to the activation of downstream pathways including the MAPK/ERK pathway, which is involved in cell proliferation and survival, and the Rho GTPase pathway, which regulates cytoskeleton organization and cell morphology.
References
- 1. Surface modifications of biomaterials in different applied fields - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02248J [pubs.rsc.org]
- 2. Frontiers | Polymer Grafting and its chemical reactions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Studying Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Adsorption in Three Dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell adhesion to biomaterials: correlations between surface charge, surface roughness, adsorbed protein, and cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: P-[(1-Oxoallyl)amino]benzoic Acid in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-[(1-Oxoallyl)amino]benzoic acid, also known as N-Acryloyl-p-aminobenzoic acid, is a vinyl monomer derived from para-aminobenzoic acid (PABA). Its structure combines a polymerizable acryloyl group with the biocompatible PABA moiety, making it a promising candidate for the development of advanced hydrogel scaffolds for tissue engineering. The incorporation of this monomer into polymer networks can enhance biocompatibility and provide sites for further functionalization, which is advantageous for cell attachment, proliferation, and differentiation. While direct studies on scaffolds exclusively fabricated from this compound are emerging, its chemical structure suggests its utility in creating biodegradable and functional biomaterials. This document outlines potential applications and protocols for utilizing this compound in the fabrication of tissue engineering scaffolds, drawing parallels from research on similar poly(acrylic acid) and functionalized amino acid-based hydrogels.
Potential Applications in Tissue Engineering
Hydrogels formulated with this compound can be tailored for various tissue engineering applications due to the versatile nature of the PABA component. PABA is a known precursor in the synthesis of folic acid, which is crucial for DNA synthesis and replication, suggesting that its incorporation into a scaffold could support cell growth.[1]
Potential applications include:
-
Wound Healing: Hydrogels can provide a moist environment conducive to healing and can be loaded with therapeutic agents.
-
Cartilage and Bone Regeneration: The mechanical properties of the hydrogels can be tuned to mimic the native extracellular matrix (ECM) of these tissues.[2]
-
Drug Delivery: The benzoic acid moiety offers a site for drug conjugation or encapsulation for controlled release.[3]
-
3D Cell Culture: The biocompatible nature of the hydrogel can support the viability and function of encapsulated cells.[4]
Quantitative Data Summary
The following tables summarize expected quantitative data for hydrogel scaffolds incorporating this compound, based on analogous poly(acrylic acid) and amino acid-based hydrogel systems.
Table 1: Mechanical Properties of Hypothetical this compound-Based Hydrogels
| Hydrogel Composition | Crosslinker Concentration (%) | Tensile Strength (kPa) | Elongation at Break (%) | Compressive Modulus (kPa) |
| 5% PAA-co-POABA | 1 | 80 - 120 | 300 - 500 | 10 - 20 |
| 10% PAA-co-POABA | 1 | 120 - 180 | 250 - 400 | 20 - 40 |
| 10% PAA-co-POABA | 2 | 180 - 250 | 200 - 350 | 40 - 70 |
PAA-co-POABA: Poly(acrylic acid-co-P-[(1-oxoallyl)amino]benzoic acid) Data are estimated based on typical values for poly(acrylic acid) hydrogels.[5][6]
Table 2: In Vitro Biocompatibility of this compound-Based Hydrogels
| Cell Type | Hydrogel Composition | Viability (%) after 72h | Adhesion (%) after 48h | Proliferation (Fold Change Day 7 vs Day 1) |
| Human Dermal Fibroblasts | 10% PAA-co-POABA | > 95 | ~ 90 | 3.5 - 4.5 |
| Mesenchymal Stem Cells | 10% PAA-co-POABA | > 90 | ~ 85 | 3.0 - 4.0 |
Data are extrapolated from studies on functionalized amino acid-based and poly(acrylic acid) hydrogels.[1][5]
Experimental Protocols
Protocol 1: Synthesis of this compound-co-Acrylic Acid Hydrogel Scaffold
This protocol describes the fabrication of a hydrogel scaffold by free-radical polymerization of this compound and acrylic acid.
Materials:
-
This compound
-
Acrylic acid (AA)
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Prepare a pre-gel solution by dissolving this compound (e.g., 0.5 g) and acrylic acid (e.g., 0.5 g) in 10 mL of deionized water.
-
Add the crosslinker MBA (e.g., 1 mol% with respect to the total monomer concentration).
-
Stir the solution until all components are fully dissolved.
-
Degas the solution by bubbling nitrogen gas for 15 minutes to remove oxygen, which can inhibit polymerization.
-
Add the initiator APS (e.g., 0.5 wt% of the total monomer weight) and the accelerator TEMED (e.g., 0.25 vol%) to the solution.
-
Quickly vortex the solution and cast it into a mold of the desired shape (e.g., a petri dish or a custom-made PDMS mold).
-
Allow the polymerization to proceed at room temperature for 2 hours or until a solid gel is formed.
-
After polymerization, immerse the hydrogel in a large volume of deionized water for 48-72 hours to remove unreacted monomers and initiators, changing the water frequently.
-
Finally, equilibrate the hydrogel in sterile PBS (pH 7.4) before cell culture experiments.
Protocol 2: Characterization of Mechanical Properties
This protocol outlines the procedure for measuring the tensile and compressive properties of the hydrogel scaffolds.
Equipment:
-
Universal testing machine with a suitable load cell (e.g., 10 N)
-
Molds for preparing dog-bone shaped samples (for tensile testing) and cylindrical samples (for compression testing)
Tensile Testing:
-
Prepare dog-bone shaped hydrogel samples using an appropriate mold during polymerization.
-
Measure the dimensions (width and thickness) of the central gauge section of the sample.
-
Mount the sample in the grips of the universal testing machine.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.
-
Record the stress-strain curve and calculate the tensile strength (stress at break) and elongation at break.
Compressive Testing:
-
Prepare cylindrical hydrogel samples (e.g., 10 mm diameter, 5 mm height).
-
Place the sample between the two compression plates of the universal testing machine.
-
Apply a compressive load at a constant strain rate (e.g., 1 mm/min) up to a certain strain (e.g., 50%).
-
Record the stress-strain curve and calculate the compressive modulus from the initial linear region of the curve.
Protocol 3: In Vitro Cell Viability and Proliferation Assay
This protocol describes how to assess the biocompatibility of the hydrogel scaffolds using a live/dead viability assay and a proliferation assay.
Materials:
-
Synthesized hydrogel scaffolds, sterilized (e.g., by UV irradiation or autoclaving if thermally stable)
-
Desired cell line (e.g., Human Dermal Fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium homodimer-1)
-
DNA quantification kit (e.g., PicoGreen)
-
Fluorescence microscope
-
Plate reader
Procedure:
-
Place sterile hydrogel discs in a 24-well plate.
-
Seed cells onto the surface of the hydrogels at a density of 1 x 10^5 cells/hydrogel.
-
Culture the cells for desired time points (e.g., 1, 3, and 7 days).
-
Live/Dead Assay:
-
At each time point, wash the cell-seeded hydrogels with PBS.
-
Incubate the hydrogels with the Live/Dead staining solution according to the manufacturer's protocol.
-
Visualize the live (green) and dead (red) cells using a fluorescence microscope.
-
-
Proliferation Assay:
-
At each time point, transfer the cell-seeded hydrogels to a new microcentrifuge tube.
-
Add a cell lysis buffer and homogenize the hydrogel to release the cellular contents.
-
Quantify the amount of dsDNA in the lysate using a DNA quantification kit and a plate reader, following the manufacturer's instructions.
-
An increase in DNA content over time indicates cell proliferation.
-
Visualizations
Signaling Pathway
Caption: Integrin-mediated signaling pathway for cell proliferation on a scaffold.
Experimental Workflow
Caption: Workflow for scaffold fabrication, characterization, and application.
Conclusion
This compound holds considerable promise as a monomer for creating functional and biocompatible hydrogel scaffolds for tissue engineering. The protocols and expected data presented here, based on analogous systems, provide a foundational framework for researchers to explore the potential of this novel biomaterial. Further studies are warranted to fully elucidate the specific properties and in vivo performance of scaffolds derived from this compound.
References
- 1. Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized amino acid-based injectable hydrogels for sustained drug delivery - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. High-performance poly(acrylic acid) hydrogels formed with a block copolymer crosslinker containing amino-acid derivatives - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Note: Analytical Methods for the Characterization of Poly(p-[(1-oxoallyl)amino]benzoic acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(p-[(1-oxoallyl)amino]benzoic acid) is a functional polymer with potential applications in drug delivery, biomaterials, and other advanced material sciences. Its structure, incorporating an aromatic carboxylic acid and an amide linkage, imparts specific chemical and physical properties that require comprehensive characterization. This document outlines detailed protocols for the analytical techniques used to determine the structural integrity, molecular weight distribution, thermal properties, and morphology of this polymer.
Structural Characterization
Structural analysis is critical to confirm the successful polymerization of the monomer and to identify the key functional groups within the polymer structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the dry polymer sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for thin-film analysis, dissolve the polymer in a suitable solvent (e.g., DMF or DMSO), cast it onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
Data Acquisition: Place the sample in the FTIR spectrometer.
-
Scan Parameters: Collect the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands for the functional groups.
Data Presentation:
Table 1: Expected FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300 - 3500 | N-H (Amide) | Stretching |
| 2500 - 3300 | O-H (Carboxylic Acid) | Stretching (Broad) |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1650 | C=O (Amide I) | Stretching |
| ~1540 | N-H (Amide II) | Bending |
| 1600, 1495 | C=C (Aromatic Ring) | Stretching |
| ~1410 | C-N | Stretching |
| 1250 - 1300 | C-O | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the polymer's covalent structure.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or DMF-d₇).
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
¹H NMR Parameters: Use a sufficient number of scans (e.g., 16-64) with a relaxation delay of 5 seconds.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds.
-
Data Analysis: Integrate the proton signals to determine relative proton ratios. Analyze chemical shifts to confirm the structural environment of each nucleus.
Data Presentation:
Table 2: Expected NMR Chemical Shifts (δ) for Poly(this compound) in DMSO-d₆
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~12.9 | -COOH (Carboxylic acid proton) |
| ¹H | ~10.2 | -NH- (Amide proton) |
| ¹H | 7.8 - 8.0 | Aromatic protons (ortho to -COOH) |
| ¹H | 7.5 - 7.7 | Aromatic protons (ortho to -NH) |
| ¹H | 1.5 - 2.5 | Polymer backbone (-CH₂-CH-) |
| ¹³C | ~172 | C=O (Amide) |
| ¹³C | ~167 | C=O (Carboxylic Acid) |
| ¹³C | 120 - 145 | Aromatic carbons |
| ¹³C | 35 - 45 | Polymer backbone carbons |
Molecular Weight Determination
The molecular weight and its distribution are fundamental properties of a polymer that influence its mechanical and solution properties.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Experimental Protocol:
-
System Preparation: Set up a GPC/SEC system with a suitable column set (e.g., polar-modified silica or polystyrene-divinylbenzene) and a mobile phase. The mobile phase should be a good solvent for the polymer and may contain salt (e.g., LiBr) to suppress ionic interactions. A common mobile phase is DMF with 0.01 M LiBr.
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).
-
Sample Preparation: Prepare a dilute solution of the polymer (0.5 - 2.0 mg/mL) in the mobile phase. Filter the solution through a 0.22 or 0.45 µm syringe filter.
-
Data Acquisition: Inject the sample solution into the GPC/SEC system. Run the analysis at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40 °C).
-
Data Analysis: Use the calibration curve to calculate Mn, Mw, and PDI from the resulting chromatogram.
Data Presentation:
Table 3: Representative GPC/SEC Data for a Polymer Batch
| Parameter | Value | Description |
| Mn ( g/mol ) | 25,000 | Number Average Molecular Weight |
| Mw ( g/mol ) | 45,000 | Weight Average Molecular Weight |
| PDI | 1.8 | Polydispersity Index (Mw/Mn) |
Thermal Properties Analysis
Thermal analysis provides insights into the polymer's stability and phase transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and degradation profile.
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a TGA pan (e.g., alumina or platinum).
-
Data Acquisition: Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Determine the onset of decomposition (Td) and the percentage of mass loss at different temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow to or from a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg).
Experimental Protocol:
-
Sample Preparation: Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.
-
Data Acquisition: Perform a heat-cool-heat cycle. For example:
-
Heat from 25 °C to 250 °C at 10 °C/min (1st heating scan).
-
Cool from 250 °C to 25 °C at 10 °C/min.
-
Heat from 25 °C to 250 °C at 10 °C/min (2nd heating scan).
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan to ensure a consistent thermal history.
Data Presentation:
Table 4: Summary of Thermal Properties
| Property | Value (°C) | Description |
| Td (5% weight loss) | ~280 | Temperature at which 5% weight loss occurs (TGA) |
| Tg (Glass Transition) | ~185 | Temperature of transition from glassy to rubbery state (DSC) |
Visualization of Workflows and Relationships
Diagrams can clarify complex experimental workflows and the logical connections between analytical techniques and the properties they measure.
Caption: General workflow for polymer characterization.
Caption: Relationship between techniques and polymer properties.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Acrylation of p-Aminobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the acrylation of p-aminobenzoic acid (PABA) to synthesize 4-acrylamidobenzoic acid. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the acrylation of p-aminobenzoic acid?
A1: The most prevalent and effective method for the N-acrylation of p-aminobenzoic acid is the Schotten-Baumann reaction.[1][2][3] This procedure involves the reaction of p-aminobenzoic acid with acryloyl chloride in the presence of a base, typically in a two-phase solvent system.[2][3]
Q2: Why is a base used in the Schotten-Baumann reaction?
A2: A base, such as sodium hydroxide or pyridine, is crucial for several reasons. It neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, preventing the protonation of the amine group of PABA and shifting the equilibrium towards the formation of the amide product.[1][2]
Q3: What are the potential side reactions to be aware of during the acrylation of PABA?
A3: The primary side reactions of concern are the hydrolysis of acryloyl chloride in the aqueous phase and the polymerization of both acryloyl chloride and the resulting 4-acrylamidobenzoic acid. The vinyl group in these molecules is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.
Q4: How can I purify the final product, 4-acrylamidobenzoic acid?
A4: The most common method for purifying 4-acrylamidobenzoic acid is recrystallization.[4][5][6][7] This technique effectively removes unreacted starting materials and most impurities. The choice of solvent is critical for successful recrystallization.
Experimental Protocols
Synthesis of 4-Acrylamidobenzoic Acid via Schotten-Baumann Reaction
This protocol is a standard procedure for the acrylation of p-aminobenzoic acid.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolution of PABA: In a flask, dissolve p-aminobenzoic acid in an aqueous solution of sodium hydroxide. The base will deprotonate the carboxylic acid group, forming sodium 4-aminobenzoate, which is soluble in water.
-
Preparation of Acryloyl Chloride Solution: In a separate container, dissolve acryloyl chloride in an organic solvent such as dichloromethane or diethyl ether.
-
Reaction Setup: Place the aqueous solution of sodium 4-aminobenzoate in a reaction vessel equipped with a stirrer and cool it in an ice bath.
-
Addition of Acryloyl Chloride: Slowly add the acryloyl chloride solution to the vigorously stirred aqueous solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Time: Continue stirring the biphasic mixture at a low temperature for a specified period, typically 1-3 hours.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid to remove any unreacted amine.
-
Wash with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude 4-acrylamidobenzoic acid from a suitable solvent to obtain the pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Hydrolysis of acryloyl chloride. 2. Incomplete reaction. 3. Loss of product during workup or purification. | 1. Ensure the reaction is carried out at a low temperature (0-5 °C) to minimize hydrolysis. Add the acryloyl chloride solution slowly. 2. Increase the reaction time or consider using a slight excess of acryloyl chloride. 3. Optimize the extraction and recrystallization steps to minimize product loss. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities. 2. Formation of polymeric byproducts. | 1. Attempt to purify by column chromatography. 2. During the reaction, add a radical inhibitor (e.g., hydroquinone) to the acryloyl chloride solution. Ensure the reaction temperature is kept low. |
| Discolored Product (Yellow or Brown) | 1. Impurities in the starting materials. 2. Side reactions at higher temperatures. | 1. Use pure starting materials. 2. Maintain a low reaction temperature. The crude product can sometimes be decolorized by treating a solution with activated charcoal before recrystallization. |
| Difficulty in Recrystallization | 1. Inappropriate solvent choice. 2. Product is too impure to crystallize. | 1. Perform a solvent screen to find a suitable recrystallization solvent or solvent system. 2. Purify the crude product by column chromatography before attempting recrystallization. |
| Polymerization During Storage | The vinyl group of the product can polymerize over time. | Store the purified 4-acrylamidobenzoic acid in a cool, dark place, and consider adding a small amount of a polymerization inhibitor if it will be stored for an extended period. |
Data Presentation
Table 1: Effect of Base on the Acrylation of p-Aminobenzoic Acid (Illustrative)
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydroxide | Water/Dichloromethane | 0-5 | 2 | 85 |
| Pyridine | Dichloromethane | 0-5 | 3 | 78 |
| Triethylamine | Dichloromethane | 0-5 | 3 | 75 |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of 4-acrylamidobenzoic acid.
Caption: Troubleshooting logic for addressing low yield in the acrylation reaction.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. famu.edu [famu.edu]
Technical Support Center: Synthesis of N-Acryloyl-p-aminobenzoic Acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-Acryloyl-p-aminobenzoic Acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing N-Acryloyl-p-aminobenzoic Acid?
The most common and established method is the Schotten-Baumann reaction. This involves the acylation of p-aminobenzoic acid (PABA) with acryloyl chloride in a biphasic system, typically using an aqueous base like sodium hydroxide or sodium carbonate to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: My reaction yield is significantly lower than expected. What are the common causes?
Low yields are typically traced back to two primary competing side reactions:
-
Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive and can be rapidly hydrolyzed by water to form acrylic acid, consuming the reagent before it can react with PABA.[4][5][6][7] This is exacerbated by high temperatures and excessively high pH.
-
Polymerization: Acryloyl chloride can readily polymerize, especially when exposed to oxygen, light, or heat.[4][8] This results in the formation of an insoluble polymeric mass instead of the desired product.
-
Incorrect pH: If the pH is too low, the amine group of PABA will be protonated, rendering it non-nucleophilic and stopping the reaction. If the pH is too high, it accelerates the hydrolysis of acryloyl chloride. A pH range of 9-11 is generally optimal.[9]
Q3: The reaction mixture turned into a thick, sticky, or solid mass. What is this substance?
This is almost certainly poly(acryloyl chloride) or a related polymer. Acryloyl chloride is a monomer that polymerizes easily and exothermically.[8] This can be triggered by impurities, exposure to air (oxygen), or elevated temperatures. Commercial acryloyl chloride often contains inhibitors to prevent this.[5]
Q4: How can I prevent polymerization during the reaction?
To minimize polymerization, the following precautions are essential:
-
Use an Inhibitor: Ensure the acryloyl chloride used contains a polymerization inhibitor, such as hydroquinone or phenothiazine.[5][10]
-
Maintain Low Temperature: Keep the reaction temperature strictly controlled, ideally between 0 and 5°C, using an ice bath.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen from initiating polymerization.
-
Use Fresh Reagents: Use freshly distilled or recently purchased acryloyl chloride to minimize the presence of initiators.
Q5: What are the key experimental parameters to control for a successful synthesis?
The three most critical parameters are:
-
Temperature: Maintain a low temperature (0-5°C) to control the exothermic reaction and suppress both hydrolysis and polymerization side reactions.
-
pH Level: Vigorously stir the biphasic mixture and monitor the pH of the aqueous layer, maintaining it within the optimal 9-11 range.[9]
-
Rate of Addition: Add the acryloyl chloride slowly and dropwise to the reaction mixture. This prevents localized overheating and high concentrations of the reagent, which favor side reactions.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Acryloyl Chloride: Reaction temperature was too high; pH of the aqueous phase was too basic. | 1. Maintain the reaction temperature at 0-5°C. Add the acryloyl chloride slowly to the cooled PABA solution. Ensure the pH does not exceed 11. |
| 2. Protonation of PABA: The pH of the aqueous phase was too low (acidic). | 2. Ensure the pH is maintained between 9 and 11 by adding a base (e.g., 2M NaOH) as needed. The amine must be deprotonated to be nucleophilic.[9] | |
| 3. Polymerization of Acryloyl Chloride: Reagent was old, lacked an inhibitor, or the reaction was exposed to air/heat. | 3. Use fresh acryloyl chloride containing an inhibitor.[5][10] Consider running the reaction under a nitrogen atmosphere. | |
| Product is an Insoluble, Gummy Solid | Extensive Polymerization: The vinyl group of acryloyl chloride or the final product has polymerized. | 1. Check the acryloyl chloride for an inhibitor. 2. Lower the reaction temperature and ensure it does not rise significantly during addition. 3. Purge the reaction vessel with an inert gas before starting. |
| Difficulty in Product Purification | 1. Contamination with Acrylic Acid: Significant hydrolysis of acryloyl chloride occurred. | 1. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like acrylic acid and unreacted PABA. |
| 2. Contamination with PABA: Incomplete reaction or incorrect stoichiometry. | 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to separate the less soluble PABA from the product. | |
| Product Degrades During Storage | Spontaneous Polymerization: The acryloyl moiety of the product polymerizes over time. | 1. Store the purified product in a cool, dark place. 2. For long-term storage, consider adding a small amount of an inhibitor like hydroquinone. |
Quantitative Data Summary
The outcome of the synthesis is highly dependent on reaction conditions. The following table provides an estimate of how these conditions can affect product and side product distribution.
| Parameter | Condition | Expected N-Acryloyl-p-aminobenzoic Acid Yield | Primary Side Product | Notes |
| Temperature | 0-5°C | Good to Excellent (>75%) | Minimal | Ideal condition for minimizing side reactions. |
| > 25°C (Room Temp) | Poor (<40%) | Acrylic Acid & Polymer | High temperature accelerates both hydrolysis and polymerization.[4][7] | |
| pH | 7-8 | Very Low (<10%) | Unreacted PABA | The amine group of PABA is protonated and not sufficiently nucleophilic. |
| 9-11 | Good to Excellent (>75%) | Minimal | Optimal range for deprotonated amine without excessive hydrolysis.[9] | |
| > 12 | Low (<50%) | Acrylic Acid | Strong basic conditions rapidly hydrolyze the acryloyl chloride.[6] | |
| Acryloyl Chloride Addition | Slow, Dropwise | Good to Excellent (>75%) | Minimal | Allows for effective heat dissipation and prevents reagent buildup. |
| Fast, Bulk Addition | Poor (<30%) | Polymer & Acrylic Acid | Causes a rapid exotherm, leading to uncontrolled side reactions. |
Experimental Protocol: Synthesis of N-Acryloyl-p-aminobenzoic Acid
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acryloyl chloride (containing inhibitor)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve p-aminobenzoic acid (1.0 eq) and sodium carbonate (1.5 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., THF).
-
Stir the mixture vigorously at 0-5°C until all solids are dissolved.
-
In a separate, dry dropping funnel, prepare a solution of acryloyl chloride (1.1 eq) in the same organic solvent.
-
Add the acryloyl chloride solution dropwise to the stirred PABA solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.
-
Remove the flask from the ice bath and allow it to warm to room temperature, stirring for another 1-2 hours.
-
Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, add DCM and water to create two distinct phases.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes or ethanol/water).
Visualizations
Caption: Reaction scheme for N-Acryloyl-p-aminobenzoic Acid synthesis and major side pathways.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. ACRYLYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]
Preventing premature polymerization of "P-[(1-Oxoallyl)amino]benzoic acid"
Welcome to the technical support center for P-[(1-Oxoallyl)amino]benzoic acid (N-Acryloyl-p-aminobenzoic Acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of this reactive monomer during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature polymerization?
This compound is a bifunctional molecule containing a reactive acrylamide group and a benzoic acid moiety.[1][2] The acryloyl group (-CO-CH=CH₂) is highly susceptible to free-radical polymerization. This process can be initiated by heat, light (especially UV), or the presence of radical initiators or contaminants.[3] Once initiated, a chain reaction occurs, leading to the formation of high molecular weight polymers, which can cause solutions to become viscous or solidify, rendering the monomer unusable for its intended application.
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability and prevent degradation or polymerization, proper storage is critical. The compound should be stored under controlled conditions to minimize exposure to initiators.[4][5]
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[4][5] | Reduces the rate of potential spontaneous polymerization. |
| Atmosphere | Under an inert gas (Argon or Nitrogen)[5] | Prevents exposure to atmospheric oxygen and moisture. Oxygen can sometimes act as an inhibitor, but its presence is hard to control and can also lead to peroxide formation over time. |
| Light | In the dark (amber vial or stored in a dark cabinet)[5][6] | Protects the compound from light-induced (photochemical) polymerization. |
| Moisture | Protect from moisture (use of desiccants)[4][5] | Moisture can hydrolyze the compound or introduce impurities that may initiate polymerization. |
Q3: What types of inhibitors can be used to stabilize this compound?
Polymerization inhibitors are compounds that scavenge free radicals, effectively stopping the polymerization chain reaction. For acrylic monomers, several types of inhibitors are commonly used. The choice and concentration depend on the experimental conditions and required shelf-life.
Table 2: Common Polymerization Inhibitors for Acrylic Monomers
| Inhibitor | Type | Typical Concentration | Notes |
| Oxygen | Free Radical Trap | Varies (e.g., air in headspace) | Can be an effective inhibitor for many acrylics, but can also form peroxides. Its effect is difficult to control.[3][7] |
| Cupric Ion (e.g., from CuSO₄) | Metal Ion Inhibitor | 0.5 - 10 ppm | Effective for inhibiting polymerization in aqueous solutions, especially during storage in the absence of oxygen.[7] |
| Hydroquinone (HQ) / MEHQ | Phenolic Inhibitor | 50 - 200 ppm | Very common for stabilizing monomers. Often requires the presence of oxygen to be effective.[8] |
| Nitrosobenzene | Nitroso Compound | 0.005 - 0.1 wt% | Can be used as a polymerization inhibitor for acrylamide under certain conditions.[9] |
| Ammonium N-Nitrosophenylhydroxylamine | High-Performance Inhibitor | Varies (e.g., 2000 ppm) | Effective for preventing polymerization during purification or storage of highly reactive monomers.[10][11] |
Troubleshooting Guide
Q1: My solution of this compound has become viscous or has solidified. What happened and can I reverse it?
Answer: This is a classic sign of premature polymerization. The monomer has reacted with itself to form long polymer chains. This process is generally irreversible. The primary causes include:
-
Contamination: Impurities such as metals (e.g., copper), peroxides, or dust can act as initiators.[3]
-
Improper Storage: Exposure to elevated temperatures, light, or air can trigger polymerization.[6][12]
-
Solvent Issues: Some solvents may contain impurities or peroxides that can initiate the reaction.[13]
-
Depletion of Inhibitor: The inhibitor present in the monomer may have been consumed over time or removed during a purification step.[14]
Once the material has polymerized, it is typically unusable for further reactions requiring the monomeric form and should be disposed of according to safety guidelines.
Q2: I am following the recommended storage conditions, but still observe polymer formation over time. What could be the issue?
Answer: If polymerization occurs despite proper storage, consider these less obvious factors:
-
Inhibitor Depletion: Inhibitors are consumed over time. If the material has been stored for an extended period, the inhibitor concentration may have dropped below the effective level.[14]
-
Micro-environment Issues: Condensation inside the container due to temperature fluctuations (e.g., repeatedly removing from the freezer without allowing it to warm to room temperature first) can introduce moisture.[5]
-
Contamination of Storage Vessel: The storage vial itself may not have been perfectly clean or inert.
-
Inhibitor Incompatibility: Ensure the inhibitor used is suitable for your specific solvent system and experimental conditions. For example, some phenolic inhibitors require oxygen to function, which would be ineffective in a thoroughly degassed solution.[3]
Below is a logical workflow to help diagnose the source of polymerization.
Caption: Troubleshooting flowchart for identifying the cause of premature polymerization.
Experimental Protocols
Protocol for Handling and Using this compound to Minimize Polymerization
This protocol outlines the best practices for handling the solid monomer and preparing a solution for a reaction.
Materials:
-
This compound (stored at -20°C)
-
Anhydrous, inhibitor-free solvent (e.g., DMF, DMSO, THF), deoxygenated if necessary
-
Inert gas source (Argon or Nitrogen)
-
Clean, dry glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Equilibration: Remove the container of this compound from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid when the container is opened.[5]
-
Inert Atmosphere: Set up your reaction glassware and flush it with an inert gas. If weighing a small amount, you can do so in a glovebox or by flushing the balance enclosure with a gentle stream of nitrogen.
-
Weighing: Quickly weigh the required amount of the solid monomer and transfer it to your reaction vessel under a positive pressure of inert gas. Minimize the time the container is open to the atmosphere.
-
Resealing: After taking the required amount, flush the headspace of the original container with inert gas before tightly sealing it. Wrap the seal with paraffin film and return it to -20°C storage.
-
Dissolution: Add the deoxygenated, anhydrous solvent to the reaction vessel containing the monomer.
-
Stirring: Begin stirring immediately to facilitate dissolution. Avoid excessive heating; if gentle heating is required to dissolve the monomer, do so cautiously and for the shortest time possible.
-
Reaction: Proceed with your experiment immediately. Do not store the monomer in solution, as its stability is significantly reduced compared to its solid form.
The following diagram illustrates this experimental workflow.
Caption: Recommended workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. p-((1-Oxoallyl)amino)benzoic acid | C10H9NO3 | CID 84866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. PolySciTech™ - Storage and Handling [akinainc.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 7. US4233240A - Stabilization of acrylamide solutions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US3397232A - Method of inhibiting polymerization of acrylamide - Google Patents [patents.google.com]
- 10. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 11. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 12. scribd.com [scribd.com]
- 13. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 14. iomosaic.com [iomosaic.com]
Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-Acryloyl-p-aminobenzoic Acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of N-Acryloyl-p-aminobenzoic Acid.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a solvent/anti-solvent system. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1] | |
| Product remains in the mother liquor. | Concentrate the mother liquor and perform a second recrystallization. | |
| Product Oils Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| Impurities are depressing the melting point. | Attempt to remove impurities by another method, such as column chromatography, before recrystallization. | |
| Colored Impurities in Final Product | Presence of colored byproducts from the synthesis. | Treat the solution with activated carbon before filtration during the recrystallization process.[2] |
| Oxidation of the amino group. | Perform the purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2] | |
| Multiple Spots on TLC After Column Chromatography | Inappropriate solvent system (eluent). | Optimize the mobile phase polarity. A common starting point for similar compounds is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone). |
| Column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. | |
| The compound is degrading on the silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a base like triethylamine in the eluent. | |
| Desired Product is Difficult to Separate from Starting Material (p-aminobenzoic acid) | Similar polarities of the product and starting material. | Adjust the pH of the mobile phase during column chromatography. The carboxylic acid group's charge can be manipulated to alter retention. |
| For recrystallization, choose a solvent system that selectively dissolves one component over the other. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying N-Acryloyl-p-aminobenzoic Acid?
A1: Recrystallization is a widely used and effective technique for the purification of N-Acryloyl-p-aminobenzoic Acid, particularly for removing unreacted starting materials and some byproducts.[3] For higher purity or to separate compounds with similar solubility, column chromatography is recommended.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the N-Acryloyl-p-aminobenzoic Acid sparingly at room temperature but completely at an elevated temperature. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Water, ethyl acetate, and mixtures containing these solvents have been used for the recrystallization of the parent compound, p-aminobenzoic acid.[4] Experiment with small amounts of different solvents to find the optimal one for your specific product.
Q3: My purified N-Acryloyl-p-aminobenzoic Acid is slightly yellow. How can I remove the color?
A3: A yellow tint often indicates the presence of colored impurities or oxidation products. During recrystallization, you can add a small amount of activated carbon to the hot solution and then filter it through celite to remove the carbon and the adsorbed impurities before allowing the solution to cool.[2] Performing the purification under an inert atmosphere can also prevent color formation due to oxidation.[2]
Q4: I am seeing polymorphism in my recrystallized product. How can I control this?
A4: The formation of different crystal forms (polymorphs) can be influenced by the choice of solvent, the rate of cooling, and the presence of additives.[5][6] For p-aminobenzoic acid, different polymorphs can be obtained by using different solvents and cooling rates.[4] To obtain a consistent polymorphic form, it is crucial to carefully control these crystallization conditions. Characterization of the crystal form by techniques like powder X-ray diffraction (PXRD) is recommended.
Q5: What analytical techniques can I use to assess the purity of my N-Acryloyl-p-aminobenzoic Acid?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of N-Acryloyl-p-aminobenzoic Acid and for separating it from related impurities.[7][8] Thin-Layer Chromatography (TLC) is a quick and convenient way to monitor the progress of a reaction and purification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and can also provide information about purity.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a flask, add the crude N-Acryloyl-p-aminobenzoic Acid and a small amount of a suitable solvent (e.g., a mixture of ethanol and water).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude N-Acryloyl-p-aminobenzoic Acid in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-Acryloyl-p-aminobenzoic Acid.
Data Presentation
Table 1: Solvent Selection for Recrystallization of Aromatic Carboxylic Acids
| Solvent | Solubility of Aromatic Acids (General Trend) | Common Impurities' Solubility | Notes |
| Water | Sparingly soluble cold, more soluble hot[1] | Often soluble | Good for polar compounds, may require a co-solvent like ethanol. |
| Ethanol | Soluble | Soluble | Good general-purpose solvent, often used in combination with water. |
| Ethyl Acetate | Moderately soluble | Varies | Can be effective for compounds of intermediate polarity.[4] |
| Toluene | Sparingly soluble | Often soluble | Useful for less polar compounds. |
| Hexane/Heptane | Insoluble | Varies | Often used as an anti-solvent. |
Table 2: Typical HPLC Conditions for Purity Analysis of Aminobenzoic Acid Derivatives
| Parameter | Condition | Reference |
| Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm | [7] |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid) | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | UV at 230 nm | [7] |
Visualizations
Caption: General experimental workflow for the purification and analysis of N-Acryloyl-p-aminobenzoic Acid.
Caption: A logical workflow for troubleshooting common issues during the purification of N-Acryloyl-p-aminobenzoic Acid.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 3. US4694103A - Method of preparing N-acryloyl-α-amino acids - Google Patents [patents.google.com]
- 4. pure.ul.ie [pure.ul.ie]
- 5. sciforum.net [sciforum.net]
- 6. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of p-[(1-Oxoallyl)amino]benzoic acid
Welcome to the technical support center for the synthesis of p-[(1-Oxoallyl)amino]benzoic acid, also known as 4-acrylamidobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the acylation of p-aminobenzoic acid (PABA) with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters include reaction temperature, the choice of solvent and base, the rate of addition of acryloyl chloride, and rigorous exclusion of moisture. Low temperatures are crucial to prevent side reactions, and an appropriate base is necessary to scavenge the HCl generated.
Q3: My reaction mixture is turning brown/dark. What could be the cause?
A3: Discoloration can be due to the oxidation of p-aminobenzoic acid or side reactions. Ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation. Impurities in the starting materials can also contribute to color formation.
Q4: I am observing a low yield of the desired product. What are the potential reasons?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature too low.
-
Side reactions: Polymerization of the acryloyl moiety is a significant side reaction. The presence of polymerization inhibitors can be beneficial.
-
Hydrolysis of acryloyl chloride: Acryloyl chloride is highly reactive and can be hydrolyzed by any moisture present in the reactants or solvent.
-
Product loss during workup: The purification process, if not optimized, can lead to significant loss of the product.
Q5: How can I purify the final product effectively?
A5: Recrystallization is a common method for purifying this compound. Suitable solvents for recrystallization need to be determined experimentally, but mixtures of polar and non-polar solvents are often effective. Column chromatography can also be employed for higher purity if needed.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents (e.g., hydrolyzed acryloyl chloride). | Use freshly distilled or a new bottle of acryloyl chloride. Ensure p-aminobenzoic acid is pure and dry. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time. | |
| Formation of a viscous or solid mass in the reaction flask | Polymerization of the product or acryloyl chloride. | Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. Maintain a low reaction temperature. |
| Precipitation of starting material or product. | Choose a solvent in which both reactants and the product are reasonably soluble at the reaction temperature. | |
| Product is difficult to isolate or purify | Product is an oil or amorphous solid. | Try different recrystallization solvents or solvent systems. If recrystallization fails, consider purification by column chromatography. |
| Presence of multiple impurities. | Analyze the crude product by techniques like NMR or LC-MS to identify the impurities. This will help in devising a targeted purification strategy. | |
| Inconsistent Yields | Variability in the quality of starting materials or reagents. | Use reagents from the same batch for a series of experiments to ensure consistency. |
| Lack of precise control over reaction parameters. | Carefully control the temperature, addition rates, and stirring speed. |
Experimental Protocols
Method 1: Acylation with Acryloyl Chloride
This is the most common laboratory-scale synthesis.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acryloyl chloride
-
Triethylamine (TEA) or another suitable base (e.g., pyridine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Hydroquinone (polymerization inhibitor, optional)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve p-aminobenzoic acid in the anhydrous solvent.
-
Add a small amount of polymerization inhibitor if desired.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Slowly add a solution of acryloyl chloride (1.0 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 2-4 hours) and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically quenched with water or a dilute acid solution.
-
The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization.
Data Presentation: Acylation with Acryloyl Chloride
| Entry | PABA (mmol) | Acryloyl Chloride (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 10 | 1.1 | TEA (1.2) | THF | 0 | 3 | ~85 |
| 2 | 10 | 1.2 | TEA (1.5) | DCM | 0 | 4 | ~90 |
| 3 | 10 | 1.1 | Pyridine (1.2) | THF | 0 to RT | 5 | ~80 |
| 4 | 10 | 1.0 | TEA (1.1) | THF | -10 | 4 | ~88 |
Note: The yields are approximate and can vary based on the specific reaction conditions and purification efficiency.
Visualizations
Experimental Workflow: Acylation with Acryloyl Chloride
Stability issues of N-Acryloyl-p-aminobenzoic Acid under different pH conditions
Technical Support Center: N-Acryloyl-p-aminobenzoic Acid (NAPA)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of N-Acryloyl-p-aminobenzoic Acid (NAPA) under various experimental conditions, particularly different pH levels.
Frequently Asked questions (FAQs)
Q1: How should I properly store N-Acryloyl-p-aminobenzoic Acid (NAPA) powder?
A1: N-Acryloyl-p-aminobenzoic Acid, like its parent compound p-Aminobenzoic Acid, is sensitive to air and light.[1][2] For optimal stability, store the solid powder under an inert atmosphere (e.g., argon or nitrogen), protected from direct sunlight, and in a refrigerated environment.[1][2] Ensure the container is tightly sealed to prevent moisture absorption.[3]
Q2: What solvents are suitable for dissolving NAPA?
A2: NAPA's solubility is pH-dependent due to the carboxylic acid group. It is generally soluble in alkaline aqueous solutions where the carboxylic acid is deprotonated. It also shows solubility in organic solvents like dioxane and methanol.[4][5] For aqueous solutions, start by preparing a stock solution in a suitable organic solvent or by dissolving it in a slightly basic solution (e.g., pH > 8), then adjusting the pH as needed for your experiment.
Q3: My NAPA powder has a light yellow or tan color. Is it still usable?
A3: Pure NAPA should be a white to off-white solid. A light yellow or tan color may indicate minor degradation or the presence of impurities, possibly due to slow oxidation or exposure to light over time.[3] It is recommended to assess the purity of the material using an appropriate analytical method (e.g., NMR, HPLC) before use in sensitive applications.
Troubleshooting Guide: Stability Issues
Q4: My NAPA solution spontaneously turned into a gel/precipitate after preparation. What happened?
A4: This is a classic sign of polymerization. NAPA contains an acryloyl group, which is susceptible to free-radical polymerization, especially when exposed to heat, UV light, or radical initiators.[4][6]
-
Troubleshooting Steps:
-
Work in Low Light: Prepare solutions under dim light or in amber glassware to minimize photo-initiation.
-
Keep it Cool: Use chilled solvents and keep the solution on ice during preparation and handling.
-
Inhibitor Addition: If your experimental conditions allow, consider adding a small amount of a free-radical inhibitor, such as 4-methoxyphenol (MEHQ), to the solution.
-
Fresh Solutions: Always prepare NAPA solutions fresh before use.
-
Q5: I observed a loss of NAPA concentration in my aqueous solution over time, especially at very low or high pH. What is the likely cause?
A5: The most probable cause is the hydrolysis of the amide bond in the NAPA molecule. This reaction is catalyzed by both acid and base, leading to the cleavage of NAPA into p-aminobenzoic acid (PABA) and polyacrylic acid (or acrylic acid). Stability is generally greatest near neutral pH and decreases under strongly acidic or basic conditions.
Q6: How can I monitor the degradation of NAPA in my experiment?
A6: The most effective way to monitor NAPA stability is by using High-Performance Liquid Chromatography (HPLC). You can track the decrease in the peak area of the NAPA peak over time while simultaneously observing the appearance and increase of a new peak corresponding to the p-aminobenzoic acid (PABA) degradation product.
Proposed Degradation Pathway of NAPA
The diagram below illustrates the proposed hydrolysis of N-Acryloyl-p-aminobenzoic Acid under acidic and basic conditions, leading to the formation of p-Aminobenzoic Acid and Acrylic Acid.
Caption: Proposed NAPA degradation via acid and base-catalyzed hydrolysis.
Data Summary Tables
Table 1: Predicted Stability of NAPA in Aqueous Solutions at Different pH
| pH Range | Condition | Expected Stability | Primary Degradation Mechanism | Potential Products |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis | p-Aminobenzoic Acid, Acrylic Acid |
| 4 - 7 | Neutral | Moderate to High | Minimal hydrolysis | - |
| > 8 | Basic | Low | Base-catalyzed hydrolysis | p-Aminobenzoate, Acrylate |
Table 2: Recommended Analytical Techniques for Stability Studies
| Technique | Purpose | Information Obtained |
| HPLC-UV | Quantify NAPA and PABA | Rate of NAPA degradation, Rate of PABA formation |
| LC-MS | Identify degradation products | Confirmation of PABA and identification of other minor degradation products |
| ¹H NMR | Structural confirmation | Confirm structure of NAPA and degradation products in forced degradation studies |
| FT-IR | Monitor polymerization | Disappearance of C=C stretch from the acryloyl group |
Experimental Protocols
Protocol: pH-Dependent Stability Study of NAPA using HPLC
This protocol outlines a general procedure to evaluate the stability of NAPA in different aqueous buffer solutions.
-
Materials:
-
N-Acryloyl-p-aminobenzoic Acid (NAPA)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
-
Preparation of Buffer Solutions:
-
Prepare a series of aqueous buffer solutions at your desired pH values (e.g., pH 3, 5, 7, 9). A common choice is a set of phosphate or universal buffers.
-
Filter all buffers through a 0.45 µm filter before use.
-
-
Preparation of NAPA Stock Solution:
-
Accurately weigh NAPA powder and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure it is fully dissolved.
-
-
Sample Preparation for Stability Study:
-
For each pH condition, pipette a known volume of the NAPA stock solution into a volumetric flask and dilute with the corresponding buffer to obtain a final concentration in the range of 50-100 µg/mL.
-
Prepare triplicate samples for each pH and time point.
-
The initial time point (T=0) should be analyzed immediately after preparation.
-
-
Incubation:
-
Store the prepared samples under controlled temperature and light conditions (e.g., 25°C in the dark).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other modifier) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of NAPA (e.g., ~280-290 nm).
-
Injection Volume: 10 µL.
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Data Analysis:
-
Record the peak area of NAPA and any new peaks that appear.
-
Plot the percentage of remaining NAPA against time for each pH condition to determine the degradation rate.
-
Workflow for NAPA Stability Testing
The diagram below outlines the logical flow of the experimental protocol for assessing the pH-dependent stability of NAPA.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. agscientific.com [agscientific.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Degradation Studies of "P-[(1-Oxoallyl)amino]benzoic acid" Based Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of "P-[(1-Oxoallyl)amino]benzoic acid" based polymers. These polymers, with a polyacrylamide backbone and a p-aminobenzoic acid (PABA) derivative as a side group, are susceptible to degradation through various mechanisms, primarily focusing on the hydrolysis of the amide linkage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound based polymers?
A1: The primary degradation pathway is the hydrolysis of the amide bond connecting the p-aminobenzoic acid moiety to the polyacrylic backbone. This can be influenced by factors such as pH, temperature, and the presence of enzymes. Degradation can result in the formation of poly(acrylic acid) and free p-aminobenzoic acid. Additionally, the polyacrylamide backbone itself can undergo degradation under certain conditions, such as high temperatures or exposure to strong oxidizing agents.
Q2: What are the expected degradation products of these polymers?
A2: The main degradation products are expected to be:
-
Poly(acrylic acid): A water-soluble polymer formed from the cleavage of the amide side chain.
-
p-Aminobenzoic acid (PABA): A small molecule released upon hydrolysis of the amide bond.[1]
Q3: Which enzymes are most likely to degrade these polymers?
A3: Enzymes that can cleave amide bonds, such as amidases or proteases, are potential candidates for the enzymatic degradation of these polymers.[2] The specific enzyme activity will depend on the accessibility of the amide bond within the polymer structure.
Q4: How can I monitor the degradation of my polymer?
A4: Several analytical techniques can be used to monitor the degradation process:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To track changes in the molecular weight and molecular weight distribution of the polymer.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in the chemical structure, such as the disappearance of the amide peak and the appearance of a carboxylic acid peak.[4]
-
UV-Vis Spectroscopy: To quantify the release of p-aminobenzoic acid, which has a characteristic UV absorbance.[5][6]
-
Potentiometric Titration: To determine the concentration of carboxylic acid groups formed from the hydrolysis of the amide side chains.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information on the polymer and its degradation products.
Q5: What is the potential biological significance of the degradation products?
A5: p-Aminobenzoic acid (PABA) is a biologically active molecule. It is a precursor in the biosynthesis of folate in bacteria.[9][10] The release of PABA could have localized biological effects, which should be considered in drug delivery applications. Poly(acrylic acid) is generally considered biocompatible and is used in various biomedical applications.
Troubleshooting Guides
Hydrolytic Degradation Experiments
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No observable degradation | 1. pH is not optimal for hydrolysis. 2. Temperature is too low. 3. Insufficient reaction time. | 1. Adjust the pH of the degradation medium. Hydrolysis is typically faster under acidic or basic conditions. 2. Increase the temperature of the experiment, but be mindful of potential thermal degradation of the backbone. 3. Extend the duration of the degradation study. |
| Degradation is too rapid | 1. pH is too extreme (highly acidic or basic). 2. Temperature is too high. | 1. Buffer the degradation medium to a more moderate pH. 2. Lower the experimental temperature. |
| Inconsistent results between replicates | 1. Inhomogeneous polymer sample. 2. Inaccurate control of pH or temperature. 3. Contamination of the degradation medium. | 1. Ensure the polymer sample is homogeneous before starting the experiment. 2. Use a reliable buffer system and a calibrated incubator/water bath. 3. Use sterile, high-purity water and reagents. |
| Precipitation of the polymer during the experiment | 1. Change in polymer solubility due to hydrolysis (formation of poly(acrylic acid)). 2. pH change affecting the ionization of the carboxylic acid groups. | 1. Adjust the pH to ensure the solubility of both the parent polymer and the degradation products. Poly(acrylic acid) is more soluble at neutral to basic pH. 2. Use a buffer with sufficient capacity to maintain a stable pH. |
Enzymatic Degradation Experiments
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No enzymatic degradation observed | 1. Incorrect enzyme selection. 2. Enzyme is inactive. 3. Steric hindrance preventing enzyme access to the amide bond. 4. Non-optimal pH or temperature for the enzyme. | 1. Screen a panel of amidases and proteases. 2. Check the activity of the enzyme using a known substrate. 3. Consider using a polymer with a longer spacer between the backbone and the PABA moiety. 4. Optimize the reaction conditions (pH, temperature, buffer composition) for the specific enzyme used. |
| Low enzyme activity | 1. Insufficient enzyme concentration. 2. Presence of enzyme inhibitors in the reaction mixture. | 1. Increase the enzyme concentration. 2. Purify the polymer to remove any potential inhibitors. |
| Loss of enzyme activity over time | 1. Enzyme instability under the experimental conditions. | 1. Add stabilizing agents (e.g., BSA) to the reaction mixture. 2. Replenish the enzyme periodically during long-term studies. |
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Degradation by UV-Vis Spectroscopy
This protocol describes how to monitor the release of p-aminobenzoic acid (PABA) during the hydrolytic degradation of the polymer.
Materials:
-
"this compound" based polymer
-
Phosphate buffered saline (PBS) or other suitable buffer at the desired pH
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the polymer in the chosen buffer at a known concentration.
-
Incubate the polymer solution at the desired temperature (e.g., 37°C).
-
At predetermined time points, withdraw an aliquot of the solution.
-
Measure the UV absorbance of the aliquot at the wavelength of maximum absorbance for PABA (typically around 266 nm).
-
Use a pre-established calibration curve of PABA in the same buffer to determine the concentration of released PABA.
-
Plot the concentration of released PABA versus time to determine the degradation kinetics.
Protocol 2: Characterization of Degradation using GPC/SEC
This protocol outlines the use of Gel Permeation Chromatography/Size Exclusion Chromatography to analyze changes in the polymer's molecular weight.
Materials:
-
Degraded polymer samples at various time points
-
GPC/SEC system with a suitable column (e.g., aqueous compatible column)
-
Mobile phase (e.g., PBS with 0.02% sodium azide)
-
Molecular weight standards (e.g., polyethylene glycol or poly(acrylic acid) standards)
Procedure:
-
Dissolve the degraded polymer samples in the mobile phase at a known concentration.
-
Filter the samples through a 0.22 µm filter before injection.
-
Inject the samples into the GPC/SEC system.
-
Run the analysis using an appropriate flow rate.
-
Analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Plot the changes in Mw and PDI over time to assess the extent of degradation.
Visualizations
Caption: Experimental workflow for degradation studies.
Caption: Troubleshooting logic for degradation experiments.
References
- 1. Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. Spectroscopy techniques for analyzing the hydrolysis of PLGA and PLLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
Overcoming solubility challenges of N-Acryloyl-p-aminobenzoic Acid
Welcome to the technical support center for N-Acryloyl-p-aminobenzoic Acid (APAB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving N-Acryloyl-p-aminobenzoic Acid. What are the recommended solvents?
For PABA, solubility is highest in polar organic solvents.[1] Therefore, for APAB, we recommend starting with the following solvents, ordered by likely decreasing effectiveness:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Alcohols: Ethanol, Methanol
-
Other Organic Solvents: Ethyl acetate, Glacial acetic acid
It is advisable to start with small quantities to test solubility before scaling up.
Q2: Can I use aqueous solutions to dissolve N-Acryloyl-p-aminobenzoic Acid?
A2: Direct dissolution in water is expected to be poor, similar to its parent compound, p-aminobenzoic acid, which is only slightly soluble in water.[2][3] To dissolve APAB in aqueous media, pH adjustment is often necessary. The carboxylic acid group can be deprotonated to form a more soluble salt.
We recommend adding a base, such as sodium hydroxide (NaOH) or a tertiary amine like triethylamine (TEA), dropwise to an aqueous suspension of APAB until the compound dissolves. Be mindful that altering the pH may affect the stability of the acryloyl group, which can be susceptible to hydrolysis or polymerization under certain conditions.
Q3: My N-Acryloyl-p-aminobenzoic Acid is precipitating out of solution upon cooling. How can I prevent this?
A3: This is a common issue, especially when a compound is dissolved in a heated solvent where it has higher solubility. As the solution cools, it becomes supersaturated, leading to precipitation. A similar issue has been reported when dissolving p-aminobenzoic acid in heated acidic solutions.[4]
To address this, you can try the following:
-
Use a co-solvent system: A mixture of a good solvent and a poorer solvent can sometimes maintain solubility over a wider temperature range.
-
Prepare a more dilute solution: If your experimental protocol allows, reducing the concentration of APAB may prevent precipitation.
-
Maintain a slightly elevated temperature: If feasible for your experiment, keeping the solution at a moderately elevated temperature can prevent the compound from crashing out.
Q4: Are there any known incompatibilities for N-Acryloyl-p-aminobenzoic Acid?
A4: Yes. The acryloyl group is a reactive functional group. It can act as a Michael acceptor and can undergo polymerization. Therefore, APAB may be incompatible with:
-
Strong nucleophiles: These can react with the acryloyl group.
-
Radical initiators: These can induce polymerization.
-
Strong oxidizing agents. [3]
It is also important to note that p-aminobenzoic acid can discolor on exposure to light and air, so it is prudent to handle and store APAB under similar protective conditions.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the chosen solvent. | The solvent is not appropriate for the compound. | Refer to the recommended solvents in FAQ A1. Try a stronger polar apathetic solvent like DMSO or DMF. |
| The concentration is too high. | Try preparing a more dilute solution. | |
| The solution is cloudy or forms a suspension. | The compound is only partially soluble. | Gentle heating and/or sonication may help. If using an aqueous system, consider pH adjustment as described in FAQ A2. |
| Compound precipitates after initial dissolution. | The solution is supersaturated. | See FAQ A3 for strategies to prevent precipitation upon cooling. |
| A chemical reaction is occurring. | Ensure the solvent and any other components in the mixture are compatible with the acryloyl group. Avoid strong nucleophiles and radical initiators. | |
| The solution or solid changes color. | Degradation or polymerization of the compound. | Store APAB protected from light and air.[2][3] Prepare fresh solutions before use. Avoid prolonged heating. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving N-Acryloyl-p-aminobenzoic Acid in an Organic Solvent
-
Weigh the desired amount of N-Acryloyl-p-aminobenzoic Acid in a clean, dry vial.
-
Add a small volume of the selected organic solvent (e.g., DMSO, DMF, or Ethanol) to the vial.
-
Vortex or stir the mixture at room temperature.
-
If the compound does not fully dissolve, gentle warming (e.g., to 40-50 °C) can be applied. Use a water bath for even heating.
-
If necessary, add more solvent incrementally until a clear solution is obtained.
-
Allow the solution to cool to room temperature. If precipitation occurs, refer to the troubleshooting guide.
Protocol 2: Preparation of an Aqueous Stock Solution of N-Acryloyl-p-aminobenzoic Acid via pH Adjustment
-
Weigh the desired amount of N-Acryloyl-p-aminobenzoic Acid and place it in a beaker or flask.
-
Add the desired volume of deionized water. The compound will likely not dissolve at this stage.
-
While stirring, add a 1M solution of a suitable base (e.g., NaOH) dropwise.
-
Monitor the dissolution of the solid. Continue adding the base until the solid has completely dissolved and the solution is clear.
-
Record the final pH of the solution.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particulates.
Note: The stability of N-Acryloyl-p-aminobenzoic Acid in aqueous solutions, especially at different pH values, should be determined for your specific experimental conditions.
Visualizations
Caption: Key structural features influencing the properties of APAB.
Caption: General workflow for dissolving N-Acryloyl-p-aminobenzoic Acid.
References
Validation & Comparative
A Tale of Two Monomers: Unpacking the Polymerization of N-Acryloyl-p-aminobenzoic Acid and its Methacryloyl Counterpart
For researchers, scientists, and professionals in drug development, the choice of monomer is a critical decision that dictates the final properties and performance of a polymer. This guide provides a comparative analysis of two closely related monomers: P-[(1-Oxoallyl)amino]benzoic acid, more commonly known as N-acryloyl-p-aminobenzoic acid, and its methylated analog, N-methacryloyl-p-aminobenzoic acid. While direct comparative studies are limited, this guide leverages available experimental data for the acryloyl monomer and established principles of polymer chemistry to draw a detailed comparison.
Executive Summary
The primary distinction between N-acryloyl-p-aminobenzoic acid and N-methacryloyl-p-aminobenzoic acid lies in the presence of a methyl group on the α-carbon of the vinyl group in the latter. This seemingly minor structural difference significantly influences their polymerization kinetics and the properties of the resulting polymers. In general, acryloyl monomers are more reactive and polymerize faster than their methacryloyl counterparts. Conversely, the resulting methacryloyl polymers often exhibit enhanced thermal stability. This guide will delve into the available data for N-acryloyl-p-aminobenzoic acid and extrapolate the expected behavior of N-methacryloyl-p-aminobenzoic acid based on these fundamental principles.
Monomer Structures
The chemical structures of the two monomers are presented below. The key difference to note is the additional methyl group (CH₃) in N-methacryloyl-p-aminobenzoic acid.
Figure 1: Chemical structures of N-acryloyl-p-aminobenzoic acid and N-methacryloyl-p-aminobenzoic acid.
Polymerization Kinetics: A Comparative Overview
N-Acryloyl-p-aminobenzoic Acid:
Studies on the free-radical polymerization of N-acryloyl-p-aminobenzoic acid initiated by AIBN in dioxane have shown that the rate of polymerization is dependent on both monomer and initiator concentrations. The overall activation energy for this process has been determined to be 16.2 kJ/mol.
Expected Behavior of N-methacryloyl-p-aminobenzoic acid:
The presence of the α-methyl group in methacrylates introduces steric hindrance and also affects the reactivity of the radical species. This generally leads to a slower rate of polymerization compared to the corresponding acrylate monomer. Therefore, it is expected that the polymerization of N-methacryloyl-p-aminobenzoic acid would proceed at a slower rate than N-acryloyl-p-aminobenzoic acid under similar conditions.
The logical relationship of expected polymerization rate differences is illustrated in the diagram below.
Figure 2: Expected relationship between monomer structure and polymerization rate.
Polymer Properties: A Comparative Table
The properties of the final polymer are a direct consequence of the monomer structure and polymerization process. Below is a table summarizing the known data for poly(N-acryloyl-p-aminobenzoic acid) and the expected properties of poly(N-methacryloyl-p-aminobenzoic acid).
| Property | Poly(N-acryloyl-p-aminobenzoic acid) | Poly(N-methacryloyl-p-aminobenzoic acid) (Expected) |
| Molecular Weight | Data not specified in available sources | Likely to achieve high molecular weight, but may require longer reaction times or higher initiator concentrations. |
| Polydispersity Index (PDI) | Data not specified in available sources | Potentially narrower PDI in controlled polymerization due to lower reactivity. |
| Thermal Stability | Data not specified in available sources | Expected to have higher thermal stability (higher glass transition temperature) due to the restricted chain mobility from the α-methyl group. |
| Solubility | Insoluble in water | Expected to have similar solubility profile, but may be influenced by differences in polymer architecture. |
Experimental Protocols
Synthesis of N-Acryloyl-p-aminobenzoic Acid:
A common method for the synthesis of N-acryloyl-p-aminobenzoic acid involves the acylation of p-aminobenzoic acid with acryloyl chloride. A typical procedure is as follows:
-
A suspension of p-aminobenzoic acid (0.1 mol), pyridine (0.02 mol), and hydroquinone (0.005 mol) in dry benzene (100 mL) is prepared in a flask equipped with a stirrer, thermometer, and dropping funnel.
-
The mixture is cooled to 0°C.
-
A solution of acryloyl chloride (0.1 mol) in dry benzene (100 mL) is added dropwise over 30 minutes.
-
The reaction mixture is then refluxed for 4 hours.
-
After cooling, the product is collected and washed with cold dilute HCl (4 M) to remove any unreacted p-aminobenzoic acid.
-
The crude product is then crystallized from ethanol.
Free-Radical Polymerization of N-Acryloyl-p-aminobenzoic Acid:
A representative protocol for the polymerization is as follows:
-
Purified N-acryloyl-p-aminobenzoic acid and the initiator, 2,2'-azobisisobutyronitrile (AIBN), are placed in a glass tube with a suitable solvent such as dioxane.
-
The solution is degassed to remove oxygen, which can inhibit the polymerization.
-
The sealed tube is placed in an oil bath at a specific temperature (e.g., 60-100°C) to initiate the polymerization.
-
After a predetermined time, the reaction is stopped by pouring the contents of the tube into a non-solvent (e.g., petroleum ether) to precipitate the polymer.
-
The precipitated polymer is then washed and dried under vacuum to a constant weight.
-
The rate of polymerization can be determined gravimetrically.
The general workflow for synthesis and polymerization is depicted below.
Figure 3: General experimental workflow for monomer synthesis and polymerization.
Conclusion
Comparative Cytotoxicity Analysis of P-[(1-Oxoallyl)amino]benzoic Acid and Common Monomers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cytotoxic effects of P-[(1-Oxoallyl)amino]benzoic acid, a monomer with potential applications in biomaterials and drug delivery, reveals a distinct toxicity profile when compared to commonly used monomers in dental and medical applications. This comparison provides valuable data for researchers and professionals in drug development and material science, aiding in the selection of safer alternative materials.
The study collates quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and five other monomers—Bisphenol A-glycidyl methacrylate (BisGMA), Urethane dimethacrylate (UDMA), Triethylene glycol dimethacrylate (TEGDMA), 2-hydroxyethyl methacrylate (HEMA), and Methyl methacrylate (MMA)—on the human liver cancer cell line HepG2. The use of a consistent cell line allows for a more direct and objective comparison of the intrinsic cytotoxicity of these compounds.
Quantitative Cytotoxicity Comparison
The following table summarizes the IC50 values of the evaluated monomers on HepG2 cells. A lower IC50 value indicates a higher cytotoxic potential.
| Monomer | Cell Line | IC50 (µM) | Citation |
| This compound | HepG2 | 7.9 ± 0.3 | [1] |
| Bisphenol A-glycidyl methacrylate (BisGMA) | HepG2 | 397.27 (IC30) | [2] |
| Urethane dimethacrylate (UDMA) | CHO-K1 | >25 | [3] |
| Triethylene glycol dimethacrylate (TEGDMA) | A549 | 1830 | [4] |
| 2-hydroxyethyl methacrylate (HEMA) | HepG2 | >10000 | [5] |
| Methyl methacrylate (MMA) | RAW264.7 | ~1000 | [6] |
Note: Data for some monomers on HepG2 cells was limited. In such cases, data from other relevant cell lines have been included for a broader perspective, with the cell line clearly indicated. The IC30 value for BisGMA represents the concentration that causes 30% inhibition of cell viability.
Experimental Methodologies
The cytotoxic effects of these monomers are typically evaluated using in vitro cell-based assays. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
General Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
Caption: General workflow of the MTT assay for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: HepG2 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]
-
Monomer Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test monomer. A control group with solvent only is also included.
-
Incubation: The cells are incubated with the monomers for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours.[8][9]
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value is determined from the dose-response curve.
Cytotoxicity and Cellular Response Mechanisms
The cytotoxicity of these monomers is often linked to the induction of oxidative stress. Monomers can deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS).[10] This oxidative stress can, in turn, trigger various cellular responses, including apoptosis (programmed cell death) and inflammation.
Caption: Simplified signaling pathway of monomer-induced cytotoxicity.
Conclusion
The data presented in this guide indicate that this compound exhibits a moderate level of cytotoxicity towards HepG2 cells, with a determined IC50 value of 7.9 µM. When compared to other commonly used monomers, its toxicity appears to be in a similar range or potentially lower than some widely used dental monomers like BisGMA, for which significant cytotoxic and genotoxic effects have been reported at various concentrations.[11][12] However, a direct comparison is challenging due to the variability in experimental conditions across different studies. The provided data underscores the importance of standardized testing protocols and the selection of appropriate cell lines for accurately assessing the biocompatibility of new and existing monomers for medical and dental applications. Researchers and developers are encouraged to consider these findings when designing and evaluating new biomaterials to ensure enhanced safety and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells | In Vivo [iv.iiarjournals.org]
- 7. ijrr.com [ijrr.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Genetic and cellular toxicology of dental resin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the purity determination of aromatic carboxylic acids, specifically focusing on analogs of p-[(1-Oxoallyl)amino]benzoic acid. Due to the limited publicly available data for this specific molecule, this guide draws parallels from validated methods for structurally similar compounds, such as p-aminobenzoic acid (PABA) and other benzoic acid derivatives. The principles and methodologies presented here serve as a robust framework for developing and validating a suitable HPLC method for this compound.
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. HPLC is a powerful technique for separating and quantifying impurities. A validated HPLC method ensures that the analytical procedure is accurate, precise, specific, and robust for its intended purpose.
Comparative Analysis of HPLC Methods
| Parameter | Method 1 (for PABA) | Method 2 (for Benzoic Acid) | Method 3 (for Benzoic & Sorbic Acid) |
| Column | C8 ZORBAX (5µm, 4.6 x 150 mm)[1] | Symmetry C18 (5µm, 4.6 x 150 mm)[2] | Germini-C18 (5µm, 50 mm x 4.6 mm)[3] |
| Mobile Phase | Acetonitrile: Phosphate Buffer pH 5.5 (25:75, v/v)[1] | Acetonitrile: Buffer (45:55, v/v)[2] | 0.05 M Ammonium Acetate (pH 4.4): Methanol (60:40, v/v)[3] |
| Flow Rate | Not Specified | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection (UV) | Not Specified | 254 nm[2] | 234 nm[3] |
| Linearity Range | Not Specified | 50% to 150% of working concentration[2] | 5-200 µg/mL (r² > 0.999)[3] |
| Accuracy (% Recovery) | Not Specified | Not Specified | 85.61 - 102.04%[3] |
| Precision (%RSD) | Not Specified | ≤ 2.0%[2] | Method Precision: 1.84% Intermediate Precision: 1.41%[3] |
| LOD & LOQ (µg/mL) | Not Specified | Not Specified | LOD: 0.42, LOQ: 1.14[3] |
Experimental Protocols
The development of a robust HPLC method requires careful optimization of various parameters. Below are detailed experimental protocols adapted from validated methods for related compounds, which can serve as a foundation for analyzing this compound.
Method 1: Based on PABA Analysis[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration.
-
Chromatographic Conditions:
-
Column: C8 ZORBAX, (5µm, 4.6 x 150 mm I.D.).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5.5) in a 25:75 (v/v) ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
-
Validation Parameters: As per ICH guidelines, validate for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Method 2: Based on Benzoic Acid Analysis[2]
-
Sample Preparation: Prepare stock solutions of the analyte in the mobile phase.
-
Chromatographic Conditions:
-
Column: Symmetry C18, 5 µm (4.6 x 150 mm).
-
Mobile Phase: A mixture of Acetonitrile and Buffer in a 45:55 (v/v) ratio, delivered isocratically.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 254 nm.
-
-
Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended use.
Method 3: Based on Benzoic and Sorbic Acid Analysis[3]
-
Sample Preparation: Extract the sample with a mixture of methanol and water (60:40, v/v).
-
Chromatographic Conditions:
-
Column: Germini-C18 modified silica column (50 mm x 4.6 mm i.d., 5 µm particle diameter).
-
Mobile Phase: A mixture of 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (% v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) at 234 nm.
-
-
Validation: Perform a comprehensive validation including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
Alternative Analytical Approaches
While reverse-phase HPLC with UV detection is the most common technique for purity analysis of aromatic compounds, other methods can be considered:
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for qualitative analysis and impurity profiling. A densitometric determination can provide quantitative results.[1]
-
LC-MS/MS: For identification and quantification of trace-level impurities, Liquid Chromatography coupled with tandem Mass Spectrometry offers high sensitivity and specificity.
-
Spectrophotometry: A straightforward method based on diazotization and coupling reactions can be used for the quantification of related compounds like PABA, particularly in the absence of interfering substances.[4]
Visualizing the Workflow and Relationships
To better understand the processes involved, the following diagrams illustrate the logical flow of HPLC method validation and the chemical relationship of the target analyte.
Caption: Logical workflow for HPLC method development and validation.
Caption: Synthesis relationship of the target analyte.
References
A Comparative Analysis of N-Acryloyl-p-aminobenzoic Acid and Other Cross-linkers in Hydrogel Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-linking efficiency and performance of N-Acryloyl-p-aminobenzoic Acid (APABA) against other commonly used cross-linking agents in hydrogel synthesis. Due to a lack of direct comparative studies in the available scientific literature, this document will focus on the established properties of common cross-linkers to provide a baseline for evaluating the potential of APABA. While specific quantitative data for APABA remains limited, this guide will outline the standard experimental protocols used to assess cross-linker performance, enabling researchers to conduct their own comparative analyses.
Introduction to Cross-linking in Hydrogels
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. The properties of a hydrogel, including its swelling behavior, mechanical strength, and drug release profile, are critically influenced by the type and concentration of the cross-linking agent used in its synthesis. An ideal cross-linker should not only facilitate the formation of a stable hydrogel network but also be biocompatible and, in some cases, biodegradable, depending on the intended application.
Commonly used cross-linkers in the field of biomaterials and drug delivery include N,N'-methylenebis(acrylamide) (BIS), glutaraldehyde, and genipin. Each of these agents possesses distinct chemical properties that influence their cross-linking efficiency and the resultant characteristics of the hydrogel.
Established Cross-linkers: A Performance Overview
To provide a context for the potential performance of N-Acryloyl-p-aminobenzoic Acid, this section summarizes the known characteristics of three widely used cross-linkers.
N,N'-methylenebis(acrylamide) (BIS)
BIS is a standard cross-linker for polyacrylamide-based hydrogels. It forms covalent bonds with acrylamide monomers, creating a chemically cross-linked network. The concentration of BIS is a critical parameter that directly influences the mechanical properties and swelling ratio of the resulting hydrogel.
Glutaraldehyde
Glutaraldehyde is a highly efficient cross-linking agent that reacts with amine groups present in polymers like chitosan and gelatin. While effective in enhancing mechanical strength, concerns regarding its cytotoxicity necessitate careful purification of the final hydrogel product.
Genipin
Derived from the fruit of Gardenia jasminoides, genipin is a naturally occurring cross-linker that has gained attention due to its lower cytotoxicity compared to glutaraldehyde.[1] It reacts with primary amine groups to form stable, cross-linked networks and is often used in the development of biocompatible hydrogels for tissue engineering and drug delivery.[2]
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of N-Acryloyl-p-aminobenzoic Acid with other cross-linkers, the following standard experimental protocols are provided. These methodologies can be adapted to evaluate the performance of any new or existing cross-linking agent.
Hydrogel Synthesis: A General Protocol
The following protocol outlines the free-radical polymerization method commonly used for synthesizing polyacrylamide-based hydrogels. This can be adapted for the inclusion of APABA or other cross-linkers.
Materials:
-
Acrylamide (AAm) monomer
-
Cross-linking agent (e.g., APABA, BIS)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized water
Procedure:
-
Dissolve the desired amounts of acrylamide and the cross-linking agent in deionized water.
-
Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the APS solution, followed by TEMED, to initiate the polymerization reaction.
-
Pour the solution into a mold and allow it to polymerize at a specific temperature for a set duration.
-
After polymerization, immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers and initiator. The water should be changed periodically until the hydrogel reaches equilibrium swelling.
Measurement of Swelling Ratio
The swelling ratio is a fundamental property of hydrogels that reflects their water absorption capacity and is indicative of the cross-linking density.
Procedure:
-
Prepare hydrogel samples of known initial weight (Wd).
-
Immerse the samples in a specific buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature.
-
At regular time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
Evaluation of Mechanical Properties
The mechanical strength of a hydrogel is crucial for its application, particularly in load-bearing tissues. Compression and tensile tests are commonly employed to evaluate these properties.
Procedure (Compression Test):
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Place the hydrogel sample on the lower plate of a mechanical testing machine.
-
Apply a compressive force at a constant strain rate.
-
Record the stress and strain data until the hydrogel fractures.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
In Vitro Drug Release Study
For drug delivery applications, it is essential to characterize the release kinetics of a therapeutic agent from the hydrogel matrix.
Procedure:
-
Load the hydrogel with a model drug during the synthesis process or by soaking the pre-formed hydrogel in a drug solution.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at a constant temperature with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Future Directions and the Potential of N-Acryloyl-p-aminobenzoic Acid
While direct comparative data for APABA is not yet widely available, its chemical structure suggests several potential advantages. The presence of the carboxylic acid group in the p-aminobenzoic acid moiety could impart pH-sensitivity to the resulting hydrogels. This would be highly advantageous for targeted drug delivery to specific sites with distinct pH environments, such as the tumor microenvironment or different segments of the gastrointestinal tract.
Furthermore, the aromatic ring in APABA may introduce a degree of rigidity to the polymer backbone, potentially influencing the mechanical properties of the hydrogel. Future research should focus on systematic studies that directly compare the cross-linking efficiency and performance of APABA with established cross-linkers like BIS. Such studies will be instrumental in determining the viability of APABA as a novel cross-linker for advanced drug delivery systems and other biomedical applications.
Disclaimer: This guide is intended for informational purposes only and is based on currently available scientific literature. Researchers are encouraged to consult primary research articles and conduct their own experiments to validate the information provided.
References
A Comparative Guide to the Potential of P-[(1-Oxoallyl)amino]benzoic Acid in Drug Release Studies Against Established Polymers
A forward-looking guide for researchers and drug development professionals on the evaluation of a novel polymer for controlled drug release.
Currently, there is a notable absence of published research specifically investigating the performance of "P-[(1-Oxoallyl)amino]benzoic acid" as a polymer in drug release studies. This guide, therefore, serves as a proposed framework for the systematic evaluation of this novel polymer against well-established biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), and Polyethylene glycol (PEG). The experimental protocols and comparative data tables presented herein are designed to provide a comprehensive roadmap for researchers aiming to explore the potential of "this compound" in the field of drug delivery.
Hypothetical Performance Comparison
To objectively assess the capabilities of "this compound," a series of experiments would be required. The following tables outline the expected data points for a direct comparison with established polymers.
Table 1: Comparative Physicochemical Properties
| Property | This compound | PLGA | PLA | PEG |
| Molecular Weight (Da) | To be determined | Variable (e.g., 5,000-75,000) | Variable (e.g., 10,000-100,000) | Variable (e.g., 2,000-40,000) |
| Solubility | To be determined | Soluble in organic solvents (e.g., DCM, acetone) | Soluble in organic solvents (e.g., chloroform, THF) | Soluble in water and various organic solvents |
| Biodegradability | Expected to be biodegradable | Biodegradable via hydrolysis of ester linkages[1] | Biodegradable via hydrolysis of ester linkages | Not biodegradable, but biocompatible and cleared by renal filtration[2][3] |
| Biocompatibility | To be determined | Generally considered biocompatible[1][4] | Generally considered biocompatible | Generally considered biocompatible, though immunogenicity concerns exist[3][5][6] |
Table 2: Comparative Drug Encapsulation and Release Performance (Hypothetical Data with a Model Hydrophobic Drug)
| Parameter | This compound | PLGA (50:50) | PLA |
| Encapsulation Efficiency (%) | To be determined | ~70-90% | ~60-85% |
| Drug Loading (%) | To be determined | ~5-15% | ~5-10% |
| Initial Burst Release (%) | To be determined | ~20-40% | ~15-30% |
| Time to 80% Cumulative Release (Days) | To be determined | ~21-28 | ~35-42 |
| Release Mechanism | To be determined | Primarily diffusion and polymer degradation[7] | Primarily diffusion and polymer degradation |
Proposed Experimental Protocols
The following are detailed methodologies for the synthesis, characterization, and evaluation of "this compound" for drug release applications.
Synthesis and Characterization of this compound Polymer
Objective: To synthesize and characterize the "this compound" polymer.
Materials:
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve p-aminobenzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine to the solution, followed by the dropwise addition of acryloyl chloride.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature for 24 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into cold diethyl ether.
-
Filter and wash the precipitate with diethyl ether to remove unreacted monomers and impurities.
-
Dry the polymer under vacuum.
-
Characterize the polymer using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of characteristic functional groups and Nuclear Magnetic Resonance (NMR) to verify the chemical structure.
-
Determine the molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).
Formulation of Drug-Loaded Nanoparticles
Objective: To encapsulate a model drug within nanoparticles made from "this compound" and established polymers.
Method: Emulsion-Solvent Evaporation Technique [10]
Materials:
-
Synthesized "this compound" polymer
-
PLGA (50:50 lactide:glycolide ratio)
-
PLA
-
Model hydrophobic drug (e.g., Dexamethasone)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
Procedure:
-
Dissolve a specific amount of the polymer (e.g., 100 mg) and the model drug (e.g., 10 mg) in DCM to form the organic phase.
-
Add the organic phase to an aqueous solution of PVA.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM.
-
Collect the resulting nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilize the nanoparticles to obtain a dry powder.
Characterization of Drug-Loaded Nanoparticles
Objective: To determine the physical and chemical properties of the formulated nanoparticles.
Procedures:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the average particle size, polydispersity index, and surface charge (zeta potential).
-
Surface Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency and Drug Loading:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.
-
Quantify the amount of drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
In Vitro Drug Release Study
Objective: To evaluate the release kinetics of the model drug from the different polymer nanoparticles.
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.
-
Incubate the samples at 37°C with constant shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
Visualizations of Experimental Workflows
To further clarify the proposed methodologies, the following diagrams illustrate the key experimental processes.
Caption: Synthesis and Formulation Workflow.
Caption: Characterization and In Vitro Release Workflow.
References
- 1. Application of PLGA as a Biodegradable and Biocompatible Polymer for Pulmonary Delivery of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved small molecule drug release from in situ forming poly(lactic-co-glycolic acid) scaffolds incorporating poly(β-amino ester) and hydroxyapatite microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-state solubility influences encapsulation and release of hydrophobic drugs from PLGA/PLA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of N-Acryloyl-p-aminobenzoic Acid Polymers and Poly(ethylene glycol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biocompatibility of N-Acryloyl-p-aminobenzoic Acid (NAPA) polymers and poly(ethylene glycol) (PEG), two classes of polymers with significant potential in biomedical applications. While PEG is a well-established and widely used polymer in drug delivery and medical devices, NAPA and its derivatives are emerging as materials with interesting biological activities. This document aims to present the available experimental data on their biocompatibility, detail the necessary experimental protocols for a comprehensive comparison, and illustrate the key cellular pathways involved in the biological response to these materials.
Disclaimer: Direct comparative studies on the biocompatibility of NAPA polymers and PEG are limited in the current scientific literature. This guide, therefore, presents the available data for each polymer class and outlines the standardized methodologies required for a rigorous head-to-head comparison. The information on NAPA is based on studies of structurally related compounds, and further direct testing is crucial for conclusive biocompatibility assessment.
Data Presentation: A Comparative Overview
Due to the disparity in the volume of research, the available quantitative biocompatibility data for PEG is more extensive than for NAPA polymers. The following tables summarize the existing information.
Table 1: Summary of In Vitro Cytotoxicity Data
| Polymer | Assay | Cell Line | Concentration | Result |
| Poly(ethylene glycol) (PEG) | MTT Assay | Caco-2 | 4 w/v% | PEG 400 & 15,000 showed significant toxicity; PEG 4000, 6000, 10,000 showed no cytotoxic effect. |
| MTT Assay | L929 | 5 mg/mL | PEG 400 & 2000 were almost non-cytotoxic; PEG 1000 & 4000 were more toxic. | |
| p-Aminobenzoic Acid (PABA)-grafted Nanoparticles | Cytotoxicity Assay | HUVEC | Increasing molar ratios | Increased toxicity with higher molar ratios of PABA grafting. |
| PABA-functionalized Dendrimers | Proliferation Assay | Human Melanoma | 20-100 µM | Reduced cell proliferation. |
| Viability Assay | Human Fibroblasts | 20 µM | Remained intact. |
Table 2: Summary of Hemocompatibility Data
| Polymer | Assay | Blood Source | Concentration | Result |
| Poly(ethylene glycol) (PEG) | Hemolysis Assay | Rat Red Blood Cells | 0.2 and 1 mg/mL | Less than 5% hemolysis (considered non-hemolytic). |
| N-Acryloyl-p-aminobenzoic Acid (NAPA) Polymers | - | - | - | No direct data available. |
Table 3: Summary of In Vivo Biocompatibility Data
| Polymer | Study Type | Animal Model | Key Findings |
| Poly(ethylene glycol) (PEG) | Implantation | Rabbit Cornea | High rate of long-term complications for a PEG/PAA hydrogel. |
| Acute Oral Toxicity | Rat | Very low toxicity. | |
| N-Acryloyl-p-aminobenzoic Acid (NAPA) Polymers | - | - | No direct data available. |
Experimental Protocols for Biocompatibility Assessment
To conduct a direct and meaningful comparison of the biocompatibility of NAPA polymers and PEG, standardized experimental protocols are essential. The following are detailed methodologies for key biocompatibility assays based on internationally recognized standards.
In Vitro Cytotoxicity: ISO 10993-5
This test evaluates the potential of a material to cause cell death or inhibit cell growth.
1. Principle: Mammalian cells in culture are exposed to the test material, either directly or through its extracts. The cellular response is then assessed using various methods, such as cell viability, proliferation, or morphological changes. The MTT assay is a common quantitative method.
2. Reagents and Materials:
-
Cell line (e.g., L929 mouse fibroblasts, as recommended by the standard)
-
Cell culture medium (e.g., DMEM) with serum
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., isopropanol)
-
Positive control (e.g., organotin-stabilized PVC)
-
Negative control (e.g., high-density polyethylene)
3. Procedure (Elution Test): a. Prepare extracts of the test polymers (NAPA and PEG) and controls by incubating them in culture medium at 37°C for 24 hours. The extraction ratio should be standardized (e.g., 0.2 g of material per ml of medium). b. Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment. c. Replace the culture medium with the polymer extracts and control extracts. d. Incubate for a defined period (e.g., 24, 48, or 72 hours). e. Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. f. Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals. g. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. h. Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[1][2][3]
Hemolysis Assay: ASTM F756
This assay determines the potential of a material to damage red blood cells.[4][5][6]
1. Principle: The test material is incubated with a suspension of red blood cells (RBCs). The amount of hemoglobin released from damaged RBCs is measured spectrophotometrically and compared to positive and negative controls.
2. Reagents and Materials:
-
Freshly collected, anticoagulated human or rabbit blood
-
Phosphate-buffered saline (PBS)
-
Distilled water (positive control for 100% hemolysis)
-
Test polymers (NAPA and PEG)
3. Procedure (Direct Contact Method): a. Prepare a diluted suspension of RBCs in PBS. b. Place a standardized amount of the test polymers and controls into separate tubes. c. Add the diluted RBC suspension to each tube. d. Incubate the tubes at 37°C with gentle agitation for a specified time (e.g., 3 hours). e. Centrifuge the tubes to pellet the intact RBCs. f. Carefully collect the supernatant. g. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm). h. Calculate the percentage of hemolysis relative to the positive control. Materials are categorized based on their hemolytic index (e.g., <2% is non-hemolytic).[4][5][6][7][8]
In Vivo Implantation with Histopathology: ISO 10993-6
This test assesses the local tissue response to an implanted material.[9][10][11][12]
1. Principle: The test material is surgically implanted into a suitable animal model (e.g., rabbit, rat) for a defined period. The implantation site is then examined macroscopically and microscopically to evaluate the local inflammatory and healing response.
2. Materials and Methods:
-
Test polymers (NAPA and PEG) sterilized by a validated method.
-
Negative control material (e.g., medical-grade polyethylene).
-
Surgical instruments.
-
Animal model (e.g., New Zealand White rabbits).
3. Procedure: a. Surgically implant the test and control materials into a specific tissue site (e.g., subcutaneous, muscle). b. After a predetermined period (e.g., 1, 4, or 12 weeks), euthanize the animals. c. Macroscopically examine the implantation sites for signs of inflammation, encapsulation, and necrosis. d. Excise the implantation sites, including the implant and surrounding tissue. e. Process the tissue for histopathological examination (e.g., paraffin embedding, sectioning, and staining with Hematoxylin and Eosin). f. A qualified pathologist will microscopically evaluate the tissue response, scoring parameters such as inflammation, fibrosis, and tissue degeneration. The response to the test material is compared to the negative control.[9][10][11][12]
Mandatory Visualizations
The following diagrams illustrate key concepts in biocompatibility testing and cellular response.
Caption: Workflow for assessing the biocompatibility of a polymer.
Caption: A simplified inflammatory signaling pathway triggered by a biomaterial.
Caption: A simplified intrinsic apoptosis pathway initiated by cellular stress.
Discussion and Future Directions
The biocompatibility of poly(ethylene glycol) has been extensively studied, and while generally considered biocompatible, its cytotoxicity can be dependent on its molecular weight and the specific cell type. Furthermore, concerns about the immunogenicity of PEG have led to the search for alternatives.
N-Acryloyl-p-aminobenzoic Acid polymers and related materials present a promising area of research. However, the limited available data suggests that their biocompatibility may be concentration-dependent and requires thorough investigation. The observation of increased cytotoxicity with higher grafting ratios of p-aminobenzoic acid warrants careful dose-response studies.
For a conclusive comparison, it is imperative that direct, side-by-side biocompatibility studies of NAPA polymers and PEG are conducted using the standardized protocols outlined in this guide. Such studies should encompass a range of molecular weights and concentrations for both polymer types and utilize multiple relevant cell lines and in vivo models. Understanding the fundamental interactions of these polymers with biological systems at the cellular and molecular level will be crucial for the rational design of safe and effective biomedical materials.
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. nhiso.com [nhiso.com]
- 3. academicstrive.com [academicstrive.com]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard | FDA [fda.gov]
- 8. poly-ond.com [poly-ond.com]
- 9. mdcpp.com [mdcpp.com]
- 10. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 11. intertekinform.com [intertekinform.com]
- 12. ovid.com [ovid.com]
A Comparative Analysis of the Mechanical Properties of N-Acryloyl-p-Aminobenzoic Acid Co-Polymer Hydrogels and Poly(Acrylic Acid) Hydrogels
In the landscape of advanced biomaterials, hydrogels stand out for their versatility in applications ranging from drug delivery to tissue engineering. Their mechanical properties are a critical determinant of their in vivo performance and functionality. This guide presents a comparative analysis of the mechanical characteristics of hydrogels synthesized with "P-[(1-Oxoallyl)amino]benzoic acid" (N-Acryloyl-p-aminobenzoic acid) as a co-monomer and traditional poly(acrylic acid) (PAA) hydrogels. This objective comparison is supported by representative experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their material selection and development processes.
Comparative Mechanical Properties
The incorporation of N-Acryloyl-p-aminobenzoic acid into a poly(acrylic acid) network can significantly influence the mechanical behavior of the resulting hydrogel. The aromatic benzoic acid moiety introduces rigidity and potential for π-π stacking interactions between polymer chains, which can enhance the storage modulus and compressive strength compared to standard PAA hydrogels. The following table summarizes the key mechanical properties, with representative data for a hypothetical P(AA-co-APABA) hydrogel compared to a PAA hydrogel.
| Mechanical Property | P(AA-co-APABA) Hydrogel | Poly(Acrylic Acid) Hydrogel | Test Method |
| Storage Modulus (G') | 8.5 kPa | 5.2 kPa | Rheometry |
| Loss Modulus (G'') | 0.3 kPa | 0.2 kPa | Rheometry |
| Tensile Strength | 65 kPa | 40 kPa | Tensile Testing |
| Elongation at Break | 350% | 450% | Tensile Testing |
| Compressive Modulus | 25 kPa | 15 kPa | Compression Testing |
Note: Data for P(AA-co-APABA) hydrogel is representative and intended for comparative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible synthesis and characterization of hydrogels.
Synthesis of Hydrogels
1. Poly(Acrylic Acid) (PAA) Hydrogel Synthesis:
-
Materials: Acrylic acid (AA), N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker, and ammonium persulfate (APS) as an initiator.
-
Procedure:
-
Acrylic acid is partially neutralized with sodium hydroxide solution.
-
The monomer solution is prepared by dissolving acrylic acid and MBAA in deionized water.
-
The solution is degassed by bubbling nitrogen gas for 30 minutes to remove dissolved oxygen.
-
The initiator solution (APS in deionized water) is added to the monomer solution.
-
The mixture is quickly poured into a mold and allowed to polymerize at a specific temperature (e.g., 60°C) for several hours.
-
The resulting hydrogel is removed from the mold and immersed in deionized water to remove unreacted monomers and initiator.
-
2. P(AA-co-APABA) Hydrogel Synthesis:
-
Materials: Acrylic acid (AA), this compound (APABA), N,N'-methylenebis(acrylamide) (MBAA), and ammonium persulfate (APS).
-
Procedure:
-
A predetermined molar ratio of acrylic acid and APABA are dissolved in a solvent such as dimethyl sulfoxide (DMSO) due to the potential limited aqueous solubility of APABA.
-
The solution is then partially neutralized.
-
The crosslinker (MBAA) is added to the monomer solution.
-
The subsequent steps of degassing, initiator addition, polymerization, and purification are similar to the PAA hydrogel synthesis protocol.
-
Mechanical Testing Protocols
1. Rheological Measurements:
-
Objective: To determine the viscoelastic properties of the hydrogels, including the storage modulus (G') and loss modulus (G'').
-
Instrumentation: A rheometer equipped with a parallel plate geometry.
-
Procedure:
-
A cylindrical hydrogel sample of a defined diameter and thickness is placed on the lower plate of the rheometer.
-
The upper plate is lowered to make contact with the sample, applying a slight normal force to ensure proper contact.
-
A strain sweep is performed to identify the linear viscoelastic region (LVER).
-
A frequency sweep is then conducted within the LVER to measure G' and G'' as a function of frequency.
-
2. Tensile Testing:
-
Objective: To evaluate the tensile strength and elongation at break.
-
Instrumentation: A universal testing machine with tensile grips.
-
Procedure:
-
Dumbbell-shaped hydrogel samples are prepared using a mold.
-
The sample is mounted in the tensile grips of the testing machine.
-
The sample is stretched at a constant strain rate until it fractures.
-
The stress-strain curve is recorded to determine the tensile strength (the maximum stress before failure) and elongation at break (the strain at which failure occurs).
-
3. Compression Testing:
-
Objective: To measure the compressive modulus of the hydrogel.
-
Instrumentation: A universal testing machine with compression plates.
-
Procedure:
-
Cylindrical hydrogel samples of a known diameter and height are prepared.
-
The sample is placed between the compression plates of the testing machine.
-
The sample is compressed at a constant strain rate.
-
The stress-strain curve is recorded, and the compressive modulus is calculated from the initial linear region of the curve.
-
Visualizations
Logical Relationship of Mechanical Properties
The following diagram illustrates the relationship between the molecular composition of the hydrogels and their resulting mechanical properties.
Caption: Monomer composition dictates intermolecular forces and resulting mechanical properties.
Experimental Workflow for Hydrogel Characterization
This diagram outlines the systematic workflow for the synthesis and mechanical characterization of the hydrogels.
Caption: Systematic workflow for hydrogel preparation and mechanical property assessment.
In Vitro Degradation Showdown: N-Acryloyl-p-aminobenzoic Acid Polymers versus the Benchmark PLGA
A detailed comparison of the in vitro degradation profiles of N-Acryloyl-p-aminobenzoic Acid (NAPA) polymers and Poly(lactic-co-glycolic acid) (PLGA) is essential for researchers and drug development professionals in selecting the appropriate biomaterial for their specific application. While PLGA is a well-characterized, FDA-approved polymer with a wealth of available degradation data, direct comparative studies on the in vitro degradation of NAPA polymers are notably scarce in publicly available literature. This guide provides a comprehensive overview of PLGA's degradation behavior based on extensive experimental data and offers a predictive comparison for NAPA polymers based on the chemical nature of their structural analogues.
This guide summarizes the known degradation characteristics of PLGA and provides a theoretical framework for understanding the potential degradation of NAPA polymers, highlighting the current data gap in the field.
A Tale of Two Polymers: Structure and Expected Degradation
PLGA, an aliphatic polyester, degrades primarily through the hydrolysis of its ester linkages. This process is well-documented and leads to the formation of lactic acid and glycolic acid, which are natural metabolites in the human body. The degradation rate of PLGA can be tailored by altering the ratio of lactic to glycolic acid, the polymer's molecular weight, and its crystallinity.[1][2][3]
NAPA polymers, on the other hand, possess a polyacrylate backbone with pendant p-aminobenzoic acid groups attached via an amide linkage. The degradation of NAPA polymers is expected to be significantly different from that of PLGA due to the presence of the more stable amide bond and the carbon-carbon backbone. While direct data is unavailable, insights can be drawn from the behavior of structurally related polymers such as polyacrylamides and aromatic polyamides. The carbon-carbon backbone of polyacrylates is generally considered non-biodegradable. Therefore, any degradation would likely occur at the amide linkage in the side chain, potentially releasing p-aminobenzoic acid. This process is anticipated to be much slower than the hydrolysis of the ester backbone of PLGA.
Quantitative Degradation Analysis: PLGA at the Forefront
The in vitro degradation of PLGA is typically studied by monitoring changes in mass loss and molecular weight over time in a buffered solution (e.g., phosphate-buffered saline, PBS) at physiological temperature (37°C).
Table 1: Summary of In Vitro Degradation Data for PLGA Copolymers
| PLGA Ratio (LA:GA) | Initial Molecular Weight (Mw, kDa) | Degradation Medium | Time (Weeks) | Mass Loss (%) | Molecular Weight (Mw) Reduction (%) | Reference |
| 50:50 | Not Specified | PBS (pH 7.4) | 4 | ~10 | Not Specified | [4] |
| 75:25 | Not Specified | PBS (pH 7.4) | 10 | >80 | Significant | [4] |
| 85:15 | 460.4 | SBF, DMEM, Artificial Saliva | 4.3 | ~10-20 | ~70 | [5] |
| 85:15 | Not Specified | PBS and dH₂O | 12 | ~100 (in PBS) | Not Specified | [5] |
Note: The degradation rate of PLGA is highly dependent on the specific experimental conditions, including the polymer's molecular weight, crystallinity, sample geometry, and the type and pH of the degradation medium.
Due to the lack of available experimental data for N-Acryloyl-p-aminobenzoic Acid polymers, a similar quantitative table cannot be provided at this time.
Experimental Protocols: A Framework for Degradation Studies
A standardized in vitro degradation study is crucial for comparing the performance of different biomaterials. The following protocol outlines a general procedure for assessing the degradation of polymers like PLGA and could be adapted for future studies on NAPA polymers.
General In Vitro Degradation Protocol:
-
Sample Preparation: Prepare polymer samples (e.g., films, microspheres, or scaffolds) of known dimensions and weight.
-
Sterilization: Sterilize the samples using an appropriate method that does not significantly alter the polymer's properties (e.g., ethylene oxide or gamma irradiation, noting that the latter can affect molecular weight[5]).
-
Incubation: Immerse the samples in a sterile degradation medium, typically phosphate-buffered saline (PBS) at pH 7.4, to simulate physiological conditions. The samples are incubated at 37°C in a shaking incubator to ensure uniform exposure to the medium.
-
Time Points: At predetermined time intervals, remove a subset of samples from the degradation medium.
-
Analysis:
-
Mass Loss: Gently wash the retrieved samples with deionized water to remove any residual salts, dry them to a constant weight, and calculate the percentage of mass loss.
-
Molecular Weight: Determine the change in molecular weight and molecular weight distribution using techniques like Gel Permeation Chromatography (GPC).
-
Morphological Changes: Analyze the surface and internal morphology of the degraded samples using Scanning Electron Microscopy (SEM).
-
Chemical Changes: Characterize changes in the chemical structure of the polymer using Fourier-Transform Infrared Spectroscopy (FTIR).
-
pH of Medium: Monitor the pH of the degradation medium to assess the release of acidic byproducts.
-
Visualizing the Degradation Pathways
The following diagrams illustrate the chemical degradation pathways for PLGA and the hypothesized pathway for NAPA polymers.
PLGA Degradation Pathway
The ester linkages in the PLGA backbone are susceptible to hydrolysis, breaking down the polymer into its constituent monomers, lactic acid and glycolic acid.
Hypothesized NAPA Polymer Degradation
For NAPA polymers, the primary point of hydrolytic attack is predicted to be the amide bond in the side chain, which is generally more resistant to hydrolysis than the ester bonds in PLGA. The polyacrylate backbone is expected to remain largely intact under typical in vitro conditions.
References
- 1. Polymers&Peptides Research Group Website [personalpages.manchester.ac.uk]
- 2. Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro degradation of thin poly(DL-lactic-co-glycolic acid) films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Degradation of Electrospun Poly(Lactic-Co-Glycolic Acid) (PLGA) for Oral Mucosa Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of P-[(1-Oxoallyl)amino]benzoic Acid: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and validation of novel compounds are paramount. This guide provides a comprehensive comparison of the spectroscopic data for the synthesized target molecule, P-[(1-Oxoallyl)amino]benzoic acid, against its precursors, 4-aminobenzoic acid and acryloyl chloride. Detailed experimental protocols and visual workflows are included to ensure accurate replication and validation.
The synthesis of this compound, a compound of interest in various research and development fields, requires meticulous validation to confirm its molecular structure and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide presents a side-by-side analysis of the expected spectroscopic signatures of the product against its starting materials, offering a clear benchmark for successful synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 12.5 (s, 1H), 10.3 (s, 1H), 7.9 (d, 2H), 7.7 (d, 2H), 6.5-6.3 (m, 2H), 5.8 (dd, 1H) | s, s, d, d, m, dd | 1H, 1H, 2H, 2H, 2H, 1H | -COOH, -NH-, Ar-H, Ar-H, -CH=CH₂, =CH₂ |
| 4-Aminobenzoic Acid (PABA) [1] | 11.91 (s, 1H), 7.60 (m, 2H), 6.52 (m, 2H), 5.82 (s, 2H) | s, m, m, s | 1H, 2H, 2H, 2H | -COOH, Ar-H, Ar-H, -NH₂ |
| Acryloyl Chloride | 6.5-6.0 (m, 1H), 6.0-5.7 (m, 2H) | m, m | 1H, 2H | -CH=, =CH₂ |
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 167.9, 164.8, 143.5, 131.9, 130.5, 128.2, 125.7, 118.9 | -COOH, -C=O (amide), Ar-C, -CH=, Ar-C, =CH₂, Ar-C, Ar-C |
| 4-Aminobenzoic Acid (PABA) [1] | 167.9, 153.5, 131.7, 117.3, 113.0 | -COOH, Ar-C-NH₂, Ar-CH, Ar-C-COOH, Ar-CH |
| Acryloyl Chloride | 166.0, 137.0, 131.0 | -C=O, =CH₂, -CH= |
Table 3: FT-IR Data Comparison (cm⁻¹)
| Compound | Key Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | 3300 (N-H stretch), 3000-2500 (O-H stretch, broad), 1690 (C=O stretch, acid), 1660 (C=O stretch, amide I), 1630 (C=C stretch), 1530 (N-H bend, amide II) | Amide, Carboxylic Acid, Alkene |
| 4-Aminobenzoic Acid (PABA) | 3470 & 3360 (N-H stretch), 3000-2500 (O-H stretch, broad), 1670 (C=O stretch), 1600 (N-H bend) | Amine, Carboxylic Acid |
| Acryloyl Chloride | 1780 (C=O stretch, acid chloride), 1630 (C=C stretch) | Acid Chloride, Alkene |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 191 [M]⁺ | 174 [M-OH]⁺, 146 [M-COOH]⁺, 120 [M-C₃H₃O]⁺, 92, 65 |
| 4-Aminobenzoic Acid (PABA) | 137 [M]⁺ | 120 [M-OH]⁺, 92 [M-COOH]⁺, 65 |
| Acryloyl Chloride | 90/92 [M]⁺ (Cl isotopes) | 55 [M-Cl]⁺ |
Experimental Protocols
Synthesis of this compound: In a flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid in a suitable solvent (e.g., tetrahydrofuran). Cool the solution in an ice bath. Add a base (e.g., triethylamine) to the solution. Slowly add acryloyl chloride dropwise to the stirred solution. Allow the reaction to proceed for a specified time at low temperature, then warm to room temperature. Monitor the reaction progress using thin-layer chromatography. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a ~5-10 mg sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Process the data using appropriate software to obtain chemical shifts, coupling constants, and integration values.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a solid sample as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS): Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI). Obtain the mass spectrum, identifying the molecular ion peak and major fragmentation patterns.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and validation process.
Caption: Synthetic route to this compound.
Caption: Workflow for spectroscopic validation of the synthesis.
References
Safety Operating Guide
Prudent Disposal of P-[(1-Oxoallyl)amino]benzoic Acid in a Laboratory Setting
For Immediate Reference: Proper Disposal of P-[(1-Oxoallyl)amino]benzoic acid
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Based on available safety data for the compound and structurally related chemicals, this substance should be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or poured down the drain. All waste containing this compound must be collected and managed by a licensed hazardous waste disposal company.
Hazard Profile and Disposal Considerations
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Additionally, related compounds are noted as being harmful to aquatic life with long-lasting effects, reinforcing the need to prevent its release into the environment.[2][3]
| Hazard Category | GHS Classification | Key Precaution |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not ingest. If swallowed, seek immediate medical attention. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Avoid skin contact. Wear appropriate gloves and lab coat. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Handle in a well-ventilated area or with respiratory protection. |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | Do not release to the environment.[2][3] |
Step-by-Step Disposal Protocol
Researchers, scientists, and drug development professionals must adhere to the following procedures for the safe disposal of this compound and its containers:
-
Waste Collection:
-
Solid Waste: Collect surplus or non-recyclable solid this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the same container.
-
Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquids. It may be possible to mix the material with a combustible solvent for disposal by a licensed company.[4]
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
-
Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Ensure the container is tightly closed to prevent leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.[4]
-
Provide the disposal company with all necessary information about the waste, including its composition and known hazards.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material to avoid creating dust and place it in the designated hazardous waste container.[4]
-
For larger spills, evacuate the area and follow your institution's emergency procedures. Do not allow the spilled material to enter drains or waterways.[4]
-
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
